1,3-Bis(4-bromophenyl)propanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDQAUVBWSUMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Characterization of 1,3-Bis(4-bromophenyl)propanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and experimental protocols for 1,3-Bis(4-bromophenyl)propanone, a ketone derivative of interest in organic synthesis and medicinal chemistry. The information is presented to facilitate its use in research and development settings.
Core Characterization Data
The physical and spectroscopic properties of this compound are summarized below. These data are essential for the identification and quality control of the compound.
Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow powder/crystal | [1] |
| Molecular Formula | C₁₅H₁₂Br₂O | [2] |
| Molecular Weight | 368.07 g/mol | [1] |
| Melting Point | 117.0 to 121.0 °C |
Spectroscopic Data
While specific experimental spectra for this compound are not widely published in detail, the expected spectral characteristics can be inferred from the analysis of its structural features and data from closely related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The methylene protons adjacent to the carbonyl group and the aromatic ring will likely appear as triplets, and the aromatic protons will present as doublets due to the para-substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon, the methylene carbons, and the distinct carbons of the bromophenyl rings. Aromatic carbons will appear in the downfield region, with the carbonyl carbon resonating at the lowest field.
IR (Infrared) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present. For this compound, the most prominent absorption band is expected to be the C=O stretch of the ketone group, typically observed in the range of 1700-1725 cm⁻¹. Other characteristic absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C-Br stretches.
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound would be expected around m/z 368, corresponding to the molecular weight. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group.
| m/z Value | Interpretation |
| 368 | Molecular ion [M]+ |
| 185 | Fragment corresponding to [BrC₆H₄CO]+ |
| 183 | Fragment corresponding to [BrC₆H₄CH₂]+ or [BrC₆H₄CO]+ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common synthetic route to 1,3-diaryl propanones involves the reduction of the corresponding chalcone (α,β-unsaturated ketone).
Step 1: Synthesis of (E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one (4,4'-Dibromochalcone)
This step involves a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.
-
Reagents: 4'-Bromoacetophenone, 4-Bromobenzaldehyde, Sodium Hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve 4'-bromoacetophenone and 4-bromobenzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the ethanolic solution with stirring.
-
Continue stirring at room temperature until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure (E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one.
-
Step 2: Reduction of (E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one
The double bond of the chalcone is selectively reduced to yield the saturated ketone.
-
Reagents: (E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one, a suitable reducing agent (e.g., Sodium Borohydride, Catalytic Hydrogenation with Pd/C), and an appropriate solvent (e.g., Ethanol, Ethyl Acetate).
-
Procedure (Illustrative example with NaBH₄):
-
Suspend or dissolve the chalcone in ethanol.
-
Cool the mixture in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Data Acquisition: For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and their mass-to-charge ratios are detected.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 4'-bromoacetophenone and 4-bromobenzaldehyde.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(4-bromophenyl)propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-bromophenyl)propanone, also known as 4,4'-Dibromodibenzyl ketone, is a symmetrical diarylpropanone. Its structure, featuring a central ketone group flanked by two 4-bromophenyl moieties, makes it a subject of interest in organic synthesis and materials science.[1] The presence of two bromine atoms on the phenyl rings offers reactive sites for various cross-coupling reactions, positioning this compound as a potentially valuable building block in the synthesis of more complex molecules.[1] While its direct applications in drug development are not extensively documented, its structural class, 1,3-diarylpropanones (related to chalcones), is known for a wide range of biological activities, suggesting its potential as an intermediate in the synthesis of pharmacologically active compounds.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a general workflow for its characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and suppliers.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂Br₂O | [1][3][4] |
| Molecular Weight | 368.06 g/mol | [4][5] |
| CAS Number | 54523-47-6 | [1][3][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 117.0 to 121.0 °C | [3] |
| Boiling Point | 427 °C | [3] |
| Density | 1.607 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone; limited solubility in water. | [1] |
| Flash Point | 114 °C | [3] |
| Refractive Index | 1.619 | [3] |
| InChI Key | PQDQAUVBWSUMMB-UHFFFAOYSA-N | [4] |
Spectral Data
-
¹³C NMR: Spectral data is available and has been referenced.[5]
-
Mass Spectrometry (GC-MS): Mass spectral data is available, indicating key fragmentation patterns.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the self-condensation of an appropriate ester, such as ethyl 4-bromophenylacetate, in the presence of a strong base.
Materials:
-
Ethyl 4-bromophenylacetate
-
Sodium hydride (NaH)
-
Toluene
Procedure:
-
A slurry of sodium hydride (0.23 mole) in 50 mL of toluene is prepared in a reaction vessel.
-
A solution of ethyl 4-bromophenylacetate (0.21 mole) in 50 mL of toluene is added dropwise to the sodium hydride slurry at a temperature of 30-32°C.
-
After the addition is complete, the reaction mixture is slowly warmed to 50°C. At this temperature, an exothermic reaction should commence, accompanied by the evolution of hydrogen gas.
-
The reaction mixture is then further heated to continue the reaction. (Note: The workup and purification steps for this specific protocol were not detailed in the available literature.)
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis. The bromine atoms on the phenyl rings are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the construction of more complex molecular architectures.[1]
While direct biological activities of this compound have not been extensively reported, the broader class of 1,3-diaryl ketones and their derivatives are of significant interest in medicinal chemistry. They are recognized as key intermediates in the synthesis of a variety of biologically and pharmaceutically active products. The investigation into the biological effects of this specific compound could be a potential area for future research.
Note: Extensive searches did not yield specific information on the involvement of this compound in any signaling pathways or its direct application in drug development. The information available points to its role as a chemical intermediate.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from ethyl 4-bromophenylacetate.
Caption: Synthesis of this compound.
General Characterization Workflow
As no specific signaling pathways involving this compound have been identified, the following diagram presents a general experimental workflow for the physicochemical characterization of a newly synthesized compound like this compound.
Caption: Physicochemical characterization workflow.
References
- 1. CAS 54523-47-6: this compound [cymitquimica.com]
- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 54523-47-6,this compound | lookchem [lookchem.com]
- 4. 1,3-Bis(4-bromophenyl)-2-propanone 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | C15H12Br2O | CID 603327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 1,3-Bis(4-bromophenyl)propanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-bromophenyl)propanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from chemical synthesis and purification to formulation and bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its two bromophenyl groups, possesses significant nonpolar character, which dictates its solubility in organic solvents.
Solubility Data
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior.
| Solvent | Qualitative Solubility |
| Dichloromethane | Generally Soluble[1] |
| Acetone | Generally Soluble[1] |
| Water | Limited Solubility[1] |
Note: "Generally Soluble" indicates that the compound is expected to dissolve in these solvents, but the exact concentration at saturation is not specified. "Limited Solubility" suggests that the compound is poorly soluble or insoluble in the solvent.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a general procedure for determining the solubility of a solid organic compound like this compound in an organic solvent.
Materials and Equipment
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This compound (solute)
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Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform)
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Analytical balance
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Vials or test tubes with screw caps
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Constant temperature shaker or incubator
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Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
General Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Detailed Methodologies
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Preparation of Saturated Solutions : Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration : Seal the vials to prevent solvent evaporation. Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.
-
Sample Analysis : Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation : Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Factors Influencing Solubility
The solubility of a compound is influenced by several factors. Understanding these can aid in solvent selection and the interpretation of experimental results.
-
Molecular Polarity : The two bromophenyl groups and the central ketone moiety contribute to the overall polarity of this compound. It is expected to be more soluble in solvents of similar polarity.
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Molecular Weight : Generally, as the molecular weight of a compound increases, its solubility tends to decrease.
-
Crystal Lattice Energy : For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy of solvation. A higher crystal lattice energy can lead to lower solubility.
-
Solvent Polarity : The polarity of the solvent is a primary determinant of solubility. Polar solvents will better dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.
-
Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute that can participate in hydrogen bonding.
-
Temperature : The solubility of most solids increases with an increase in temperature.
-
Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.
Conclusion
References
An In-depth Technical Guide to 1,3-Bis(4-bromophenyl)propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Bis(4-bromophenyl)propanone, a halogenated diarylpropanone. The document details its chemical identifiers, physicochemical properties, and a comprehensive experimental protocol for its synthesis. While direct experimental data on the biological activity and specific signaling pathway involvement of this compound are not extensively available in current literature, this guide explores the known biological activities of structurally related compound classes, such as chalcones and other 1,3-diarylpropanones, to provide a context for potential research directions. This paper aims to serve as a foundational resource for researchers and professionals in chemistry and drug discovery interested in this and similar chemical entities.
Chemical Identifiers and Physicochemical Properties
This compound is a symmetrical diaryl ketone derivative. Its identity and fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 54523-47-6[1][2][3][4][5] |
| IUPAC Name | 1,3-Bis(4-bromophenyl)propan-1-one[6] |
| Synonyms | 4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)acetone, 1,3-Bis(4-bromophenyl)-2-propanone[1][4] |
| Chemical Formula | C₁₅H₁₂Br₂O[1][6] |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br |
| InChI Key | PQDQAUVBWSUMMB-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 368.06 g/mol [6] |
| Appearance | White to off-white or pale yellow crystalline powder.[2] |
| Melting Point | 117.0 to 121.0 °C[4] |
| Boiling Point | 427 °C |
| Solubility | Soluble in organic solvents such as dichloromethane and acetone; limited solubility in water.[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the self-condensation of an appropriate ester, such as Ethyl 4-bromophenylacetate.
Experimental Protocol: Synthesis from Ethyl 4-bromophenylacetate
This protocol is adapted from established chemical synthesis methodologies.
Materials:
-
Ethyl 4-bromophenylacetate
-
Sodium hydride (NaH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Diethyl ether
-
n-Heptane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a slurry of sodium hydride (0.23 mol) in toluene (50 mL) is prepared.
-
Addition of Ester: A solution of ethyl 4-bromophenylacetate (0.21 mol) in toluene (50 mL) is added dropwise to the sodium hydride slurry at a controlled temperature of 30-32 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to 50 °C. At this temperature, an exothermic reaction with hydrogen gas evolution is typically observed. The mixture is then heated to 78 °C for 2 hours to ensure the completion of the reaction.
-
Neutralization: The reaction mixture is cooled to room temperature, and a solution of concentrated hydrochloric acid (45 g) in water (22.5 g) is slowly added to neutralize the mixture.
-
Extraction: The organic and aqueous layers are separated. The aqueous phase is extracted with diethyl ether. The combined organic extracts are then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure to yield a yellow oil.
-
Decarboxylation and Solidification: The resulting oil is refluxed for 24 hours in a mixture of glacial acetic acid (60 mL) and concentrated hydrochloric acid (30 mL). Upon cooling, the organic layer solidifies.
-
Purification: The crude solid product is collected and recrystallized from n-heptane to yield pure this compound as a white solid.
Synthesis Workflow
Biological Activity and Potential Applications
Direct experimental studies detailing the biological activity, mechanism of action, and specific signaling pathway involvement of this compound are limited in the publicly available scientific literature. However, the broader class of 1,3-diarylpropanones and their unsaturated analogs, chalcones (1,3-diaryl-2-propen-1-ones), have been the subject of extensive research, revealing a wide range of biological activities. The findings for these related compounds may provide valuable insights into the potential pharmacological profile of this compound.
Insights from Structurally Related Compounds
-
Chalcones (1,3-Diaryl-2-propen-1-ones): This class of compounds is known for a diverse array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[7][8] The presence of the α,β-unsaturated ketone is often crucial for their mechanism of action, which can involve acting as a Michael acceptor and interacting with cellular nucleophiles, including cysteine residues in proteins.
-
1,3-Diarylpropanes: Saturated 1,3-diarylpropane scaffolds have also demonstrated significant biological potential. For instance, certain derivatives have been shown to inhibit nitric oxide (NO) production in vitro, suggesting anti-inflammatory properties.[8] Some studies have also explored their potential as α-amylase inhibitors, indicating possible applications in the management of diabetes.[9]
Potential Research Directions
Given the lack of specific data for this compound, several avenues of research could be pursued to elucidate its biological potential:
-
Antimicrobial Screening: The compound could be tested against a panel of pathogenic bacteria and fungi to determine if it possesses any antimicrobial properties.
-
Cytotoxicity Assays: Evaluating the cytotoxic effects of the compound against various cancer cell lines would be a crucial first step in assessing its potential as an anticancer agent.
-
Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as cyclooxygenases (for anti-inflammatory activity), kinases, or metabolic enzymes, could reveal specific molecular targets.
-
Antioxidant Capacity Assays: Investigating the compound's ability to scavenge free radicals would determine its potential as an antioxidant.
It is important to reiterate that the biological activities of the structurally related compounds mentioned above may not be directly translatable to this compound due to the absence of the reactive α,β-unsaturated ketone moiety present in chalcones. The saturated propane linker in the title compound results in a more flexible and conformationally distinct molecule, which will influence its interaction with biological targets.
Conclusion
This compound is a well-characterized chemical compound with established synthetic routes. While its physicochemical properties are documented, a significant gap exists in the understanding of its biological activities and mechanism of action. The known pharmacological profiles of structurally similar chalcones and 1,3-diarylpropanes provide a rationale for the systematic investigation of this compound's biological effects. This technical guide serves as a comprehensive starting point for researchers interested in exploring the potential of this compound in medicinal chemistry and drug discovery. Future in-depth biological evaluations are necessary to unlock the therapeutic potential of this and other related diarylpropanone scaffolds.
References
- 1. CAS 54523-47-6: this compound [cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 1,3-Bis(4-bromophenyl)-2-propanone 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound | C15H12Br2O | CID 603327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrostilbenes and diarylpropanes: Synthesis and in vitro pharmacological evaluation as potent nitric oxide production inhibition agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,3-Bis(4-bromophenyl)propanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for the chemical compound 1,3-Bis(4-bromophenyl)propanone, also known as 4,4'-Dibromodibenzyl ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.
Chemical Structure and Properties
-
IUPAC Name: 1,3-Bis(4-bromophenyl)propan-1-one
-
Synonyms: 4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)acetone
-
Molecular Weight: 368.06 g/mol [5]
Spectral Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | Doublet | 4H | Ar-H (ortho to C=O) |
| ~7.15 | Doublet | 4H | Ar-H (meta to C=O) |
| ~4.00 | Singlet | 4H | -CH ₂- |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C =O (Ketone) |
| ~138 | Ar-C (quaternary, attached to C=O) |
| ~132 | Ar-C H (meta to C=O) |
| ~130 | Ar-C H (ortho to C=O) |
| ~122 | Ar-C -Br |
| ~45 | -C H₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1715 | Strong | C=O Stretch (Ketone) |
| ~1585 | Strong | Aromatic C=C Stretch |
| ~1070 | Strong | C-Br Stretch |
| ~820 | Strong | para-disubstituted Benzene C-H Bend |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 368 | Moderate | [M]⁺ (Molecular ion) |
| 185 | High | [BrC₆H₄CH₂]⁺ |
| 183 | High | [BrC₆H₄CO]⁺ |
| 100 | Base Peak | [C₇H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solid sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. The solution is then filtered through a glass wool plug into a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz) at room temperature. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow and Data Relationships
The following diagram illustrates the workflow for the spectral analysis of this compound and the logical relationships between the different spectroscopic techniques.
Caption: Workflow for the comprehensive spectral analysis of a chemical compound.
References
Crystal structure of 1,3-Bis(4-bromophenyl)propanone
A definitive crystal structure for 1,3-Bis(4-bromophenyl)propanone has been reported, although access to the primary research article containing the full crystallographic data and detailed experimental protocols is limited. This guide provides a summary of the available information based on existing literature and database references.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 368.06 g/mol |
| IUPAC Name | 1,3-bis(4-bromophenyl)propan-1-one |
| CAS Number | 54523-47-6 |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 117.0 to 121.0 °C |
Crystal Structure
For illustrative purposes, the closely related compound, 1,3-Bis(4-bromophenyl)propane, has been structurally characterized. It crystallizes in the monoclinic P21 space group. This information may provide some insight into the potential packing and conformational preferences of the propanone derivative, though direct extrapolation is not a substitute for the experimental data of the target compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and crystallization of this compound are not available in the public domain at this time. However, several synthetic routes have been proposed.
Illustrative Synthetic Workflow
The following diagram outlines a general synthetic approach to 1,3-diaryl propanones. Note that this is a generalized representation and specific reagents and conditions for this compound may vary.
Caption: Generalized workflow for the synthesis of 1,3-diaryl propanones.
Data Presentation
Due to the limited access to the primary research article, a comprehensive table of quantitative crystallographic data (unit cell parameters, bond lengths, angles, etc.) for this compound cannot be provided at this time. Researchers are encouraged to consult the 2010 Crystal Growth & Design article by Varughese and Draper for this detailed information.
Logical Relationships in Structural Analysis
The process of determining and analyzing a crystal structure follows a logical workflow. The diagram below illustrates the key steps involved, from initial synthesis to final structural validation.
Caption: Logical workflow for crystal structure determination.
Conclusion
This technical guide provides an overview of the available information on the crystal structure of this compound. While the existence of a determined crystal structure is confirmed through citations, the detailed quantitative data and experimental protocols are contained within a primary research article that was not accessible for this review. For in-depth research and drug development applications, it is imperative to consult the original publication by Varughese and Draper in Crystal Growth & Design from 2010. The provided diagrams offer a general understanding of the synthetic and analytical workflows relevant to the study of such compounds.
Molecular weight and formula of 1,3-Bis(4-bromophenyl)propanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and potential applications of 1,3-Bis(4-bromophenyl)propanone, a halogenated organic compound of interest in synthetic and medicinal chemistry.
Core Compound Properties
This compound, also known as 4,4'-Dibromodibenzyl ketone, is a symmetrical aromatic ketone. The presence of two bromine atoms on the phenyl rings significantly influences its chemical reactivity, making it a valuable intermediate in various organic syntheses.
Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 368.07 g/mol |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 117.0 to 121.0 °C |
| Boiling Point | 427 °C |
| CAS Number | 54523-47-6 |
Experimental Protocols: Synthesis of this compound
Step 1: Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone Precursor) via Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of 4-bromoacetophenone and 4-bromobenzaldehyde.
Materials and Reagents:
-
4-Bromoacetophenone
-
4-Bromobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.)
Procedure:
-
Dissolve equimolar amounts of 4-bromoacetophenone and 4-bromobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold distilled water to precipitate the crude chalcone product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual base.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1,3-bis(4-bromophenyl)prop-2-en-1-one.
Step 2: Reduction of the Chalcone Precursor to this compound
The carbon-carbon double bond of the synthesized chalcone needs to be reduced to yield the final propanone. Various reduction methods can be employed, such as catalytic hydrogenation. A modified literature procedure for a similar reduction involves using triethylsilane in the presence of an acid.[1]
Materials and Reagents:
-
1,3-Bis(4-bromophenyl)prop-2-en-1-one
-
Triethylsilane
-
Trifluoroacetic acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Suspend the 1,3-bis(4-bromophenyl)-2-propen-1-one in trifluoroacetic acid.
-
Add triethylsilane dropwise to the stirring suspension at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 18 hours).
-
Filter the resulting precipitate and dissolve it in dichloromethane.
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a solvent system like boiling hexanes to yield this compound.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the general two-step synthetic pathway for this compound.
Caption: General two-step synthesis of this compound.
Applications in Research and Drug Development
Halogenated compounds, particularly those containing bromine, are of significant interest in medicinal chemistry and materials science. The bromine atoms in this compound can serve as reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.
While specific biological activities for this compound are not extensively documented, related bromophenyl structures are known to be key intermediates in the synthesis of various therapeutic agents, including anti-inflammatory drugs. Its structural motif could be explored as a scaffold in the design of novel bioactive molecules. Furthermore, its symmetrical diarylketone structure is a feature found in various photoinitiators and functional materials.
References
Stability and storage conditions for 1,3-Bis(4-bromophenyl)propanone
An In-Depth Technical Guide to the Stability and Storage of 1,3-Bis(4-bromophenyl)propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a diarylpropanone derivative with potential applications in organic synthesis and medicinal chemistry. Ensuring the chemical integrity of this compound is paramount for reproducible experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on its chemical structure and established principles for related chemical classes. It outlines potential degradation pathways and offers detailed protocols for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its stability profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 54523-47-6 |
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 368.06 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 117.0 to 121.0 °C |
| Boiling Point | 427 °C |
| Solubility | Generally soluble in organic solvents like dichloromethane and acetone; limited solubility in water.[1] |
Stability Profile
While specific quantitative stability data for this compound is not extensively available in public literature, its stability can be inferred from its chemical structure, which includes two brominated aromatic rings and a ketone functional group. Aromatic compounds, in general, exhibit considerable stability.[2] However, the presence of bromine atoms and the ketone group introduces potential routes for degradation.
Potential Degradation Pathways:
-
Photodegradation: Aromatic bromine compounds are known to be susceptible to photodegradation, where the carbon-bromine bond can undergo cleavage upon exposure to light, particularly UV radiation.[1] This can lead to the formation of radical species and subsequent downstream reactions.
-
Thermal Decomposition: While aryl ketones are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.
-
Oxidation: The propanone backbone could be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, degradation may be possible.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended. These are summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | To minimize the rate of potential thermal degradation. |
| Light | Store in a dark place, protected from light. Use amber vials or opaque containers. | To prevent photodegradation due to the presence of brominated aromatic rings.[1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Moisture | Store in a dry place. Use a desiccator if necessary. | To prevent potential moisture-mediated degradation. |
| Container | Tightly sealed, appropriate chemical-resistant containers. | To prevent contamination and exposure to air and moisture. |
| Incompatibilities | Store away from strong oxidizing agents.[3] | To prevent oxidative degradation of the molecule. |
Experimental Protocols for Stability Assessment
The following protocols are adapted from established guidelines for stability testing of chemical substances and can be applied to this compound.
General Protocol for Long-Term Stability Testing
-
Sample Preparation: Aliquot samples of this compound into amber glass vials.
-
Storage: Store the vials under the recommended long-term storage conditions (e.g., 2-8 °C, protected from light).
-
Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, assess the sample for:
-
Appearance (color and physical state).
-
Purity (using a validated HPLC method).
-
Presence of degradation products (using HPLC with a diode array detector or LC-MS).
-
Identity (e.g., via FT-IR or ¹H NMR).
-
Protocol for Accelerated Stability Testing
Accelerated stability studies are designed to predict the long-term stability of a substance in a shorter period.
-
Sample Preparation: Prepare samples as described in the long-term stability protocol.
-
Storage: Place the vials in a stability chamber under accelerated conditions (e.g., 40 °C / 75% Relative Humidity).
-
Testing Intervals: Analyze the samples at shorter intervals (e.g., 0, 1, 3, 6 months).
-
Analysis: Perform the same analyses as for the long-term stability testing.
Protocol for Photostability Testing
This protocol assesses the stability of the compound upon exposure to light.
-
Sample Preparation: Place a thin layer of the solid compound in a shallow, transparent container (e.g., a petri dish). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines). The control sample should be stored under the same temperature and humidity conditions but protected from light.
-
Analysis: After a defined period of light exposure, analyze both the exposed and control samples for changes in appearance, purity, and the formation of degradation products.
Visualization of Workflow
The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.
Caption: Logical workflow for handling and stability assessment.
References
An In-depth Technical Guide to 1,3-Bis(4-bromophenyl)propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-bromophenyl)propanone is a diarylpropanone derivative with a chemical structure that lends itself to a variety of applications in organic synthesis and potentially in medicinal chemistry. Its two bromine-substituted phenyl rings and central propanone moiety offer multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthetic protocol, and expected spectral characteristics, tailored for professionals in research and drug development.
Chemical Identity and Synonyms
Proper identification of a chemical compound is crucial for research and development. This compound is known by several synonyms in chemical literature and databases.
| Identifier | Value |
| IUPAC Name | 1,3-Bis(4-bromophenyl)propan-1-one[1] |
| CAS Number | 54523-47-6[1] |
| Molecular Formula | C₁₅H₁₂Br₂O[1] |
| Molecular Weight | 368.06 g/mol [1] |
| Synonyms | 4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)-2-propanone, 1,3-Bis(4-bromophenyl)acetone, 4'-bromo-3-(4-bromophenyl)propiophenone[2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | White to light yellow powder or crystals[2] |
| Melting Point | 117-121 °C |
| Boiling Point | 459.9 °C at 760 mmHg (Predicted) |
| Density | 1.607 g/cm³ (Predicted) |
| Solubility | Generally soluble in organic solvents like dichloromethane and acetone; limited solubility in water.[2] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by reduction.
Step 1: Synthesis of 4,4'-Dibromochalcone (1,3-Bis(4-bromophenyl)-2-propen-1-one)
This step involves the base-catalyzed condensation of 4-bromoacetophenone and 4-bromobenzaldehyde.
Materials:
-
4-Bromoacetophenone
-
4-Bromobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve equimolar amounts of 4-bromoacetophenone and 4-bromobenzaldehyde in ethanol in a flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into cold water to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4,4'-dibromochalcone.
Step 2: Reduction of 4,4'-Dibromochalcone to this compound
The double bond in the chalcone intermediate is selectively reduced to yield the target propanone.
Materials:
-
4,4'-Dibromochalcone (from Step 1)
-
A suitable reducing agent (e.g., triethylsilane)
-
Trifluoroacetic acid
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Suspend the 4,4'-dibromochalcone in trifluoroacetic acid.
-
Add triethylsilane dropwise to the stirring suspension.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the trifluoroacetic acid under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Data Interpretation
The structural confirmation of this compound is typically performed using a combination of spectroscopic methods.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the carbonyl group and the other aromatic ring would likely appear as two distinct triplets in the range of δ 3.0-3.5 ppm. |
| ¹³C NMR | The carbonyl carbon would show a characteristic peak in the downfield region (δ > 190 ppm). Aromatic carbons would appear in the δ 120-140 ppm range, with the carbon attached to bromine showing a distinct shift. The methylene carbons would be found in the upfield region, typically between δ 30-50 ppm. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone group is expected around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration would appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing two bromine atoms. Fragmentation would likely involve cleavage at the C-C bonds adjacent to the carbonyl group, leading to the formation of bromobenzoyl and bromobenzyl cations. |
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activities, mechanisms of action, or applications in drug development for this compound itself. However, the chalcone scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The title compound serves as a valuable intermediate for the synthesis of novel compounds that could be screened for various pharmacological activities. Further research is required to elucidate the specific biological profile of this compound.
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Technical Guide: Hazards and Safety Precautions for 1,3-Bis(4-bromophenyl)propanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling and use of 1,3-Bis(4-bromophenyl)propanone (CAS No. 54523-47-6). The information is intended to support safe laboratory practices and risk assessment in research and development settings.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its chemical structure features a three-carbon propanone chain with a bromophenyl group attached to each end. This structure influences its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂Br₂O | [1][2] |
| Molecular Weight | 368.06 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone; limited solubility in water. | [1] |
| Storage | Store in a cool, dry, and dark place. | [1] |
Hazard Identification
| Hazard Class | GHS Hazard Statement (Inferred) | Source/Rationale |
| Skin Irritation | H315: Causes skin irritation | Based on data for 1-(3-Bromophenyl)propan-1-one[3] and general properties of brominated aromatic compounds. |
| Eye Irritation | H319: Causes serious eye irritation | Based on data for 1-(3-Bromophenyl)propan-1-one[3] and the potential for particulate matter to irritate the eyes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the powder may irritate the respiratory tract.[1] |
Quantitative Toxicological Data:
| Metric | Value | Species | Route |
| LD50 (Oral) | Data not available | - | - |
| LD50 (Dermal) | Data not available | - | - |
| LC50 (Inhalation) | Data not available | - | - |
| Permissible Exposure Limit (PEL) | Not established | - | - |
| Threshold Limit Value (TLV) | Not established | - | - |
Experimental Protocols for Safe Handling
Given the identified hazards, the following experimental protocols are recommended to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls:
-
Ventilation: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
3.2. Personal Protective Equipment (PPE):
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. The following table provides general recommendations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against eye contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. |
| Skin and Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | Prevents inhalation of airborne particles. |
3.3. Handling and Storage Procedures:
-
Handling: Avoid generating dust. Use appropriate tools for transferring the solid. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
3.4. Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.
-
Hazard and Precaution Relationship
The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions and emergency responses.
Caption: Logical workflow from hazard identification to safety precautions and emergency response for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Bis(4-bromophenyl)propanone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 1,3-Bis(4-bromophenyl)propanone, a dibrominated diaryl propanone derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step process commencing with the Claisen-Schmidt condensation of 4-bromobenzaldehyde and 4-bromoacetophenone to yield the intermediate chalcone, 1,3-bis(4-bromophenyl)prop-2-en-1-one. Subsequent selective reduction of the α,β-unsaturated double bond of the chalcone affords the target compound. This application note includes comprehensive methodologies, characterization data, and a visual workflow to ensure reproducibility for researchers in organic synthesis and drug development.
Reaction Scheme
The synthesis proceeds in two primary steps:
-
Step 1: Claisen-Schmidt Condensation - Formation of the chalcone intermediate.
-
Step 2: Catalytic Hydrogenation - Selective reduction of the carbon-carbon double bond.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)
This procedure outlines the base-catalyzed aldol condensation between 4-bromobenzaldehyde and 4-bromoacetophenone.
Materials:
-
4-bromobenzaldehyde
-
4-bromoacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Mortar and pestle
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a mortar, thoroughly grind 2.5 mmol of 4-bromoacetophenone with 2.5 mmol of 4-bromobenzaldehyde and 2.5 mmol of solid sodium hydroxide pellets for approximately 10-15 minutes at room temperature.
-
The reaction mixture will typically form a paste or a solid mass. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of cold deionized water to the mortar and grind the solid to break it up.
-
Transfer the slurry to an Erlenmeyer flask and neutralize with a cold 10% HCl solution until the mixture is acidic (test with pH paper).
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid copiously with cold deionized water to remove inorganic salts.
-
Purify the crude chalcone by recrystallization from hot ethanol to yield pale yellow crystals.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of this compound
This protocol describes the selective reduction of the chalcone intermediate via catalytic hydrogenation.
Materials:
-
1,3-Bis(4-bromophenyl)prop-2-en-1-one (from Protocol 1)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate
-
Hydrogen gas (H₂) source
-
Parr hydrogenation apparatus or a similar setup
-
Celite or another filter aid
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel for hydrogenation, dissolve 10 mmol of 1,3-bis(4-bromophenyl)prop-2-en-1-one in 50 mL of ethyl acetate.
-
Carefully add 0.1 g of 10% Pd/C catalyst to the solution. Caution: Pd/C is flammable, especially when dry and in the presence of solvents.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, then evacuate and fill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis.
-
Once the reaction is complete (typically 4-6 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white or off-white solid.
Data Summary
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| 1,3-Bis(4-bromophenyl)prop-2-en-1-one | C₁₅H₁₀Br₂O | 382.05 | 155-158 | Pale yellow crystals | 85-95 |
| This compound | C₁₅H₁₂Br₂O | 368.06 | 117-121 | White to light yellow solid | >90 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis and purification of this compound.
Application Notes: Synthesis and Biological Relevance of 1,3-Bis(4-bromophenyl)propanone via Claisen-Schmidt Condensation
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of α,β-unsaturated ketones, commonly known as chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. The resulting chalcone scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules, including flavonoids and various heterocyclic compounds.[1]
This document details the synthesis of 1,3-bis(4-bromophenyl)propanone, a saturated ketone, which is achieved through a two-step process commencing with a Claisen-Schmidt condensation to form the intermediate chalcone, 1,3-bis(4-bromophenyl)prop-2-en-1-one. This is followed by the selective reduction of the carbon-carbon double bond. The presence of bromine atoms on the phenyl rings can significantly enhance the biological activity of the chalcone precursor.[2]
Biological Significance of Brominated Chalcones
While this compound is primarily a synthetic intermediate, its unsaturated precursor, 1,3-bis(4-bromophenyl)prop-2-en-1-one (4,4'-dibromochalcone), and other brominated chalcones have garnered significant interest in drug development for their potent pharmacological activities.
-
Anticancer Activity: Brominated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Their mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[3][4] Some brominated chalcones have been shown to be more potent than conventional chemotherapy agents like 5-fluorouracil in certain cancer cell lines.[2] This activity is often linked to the generation of reactive oxygen species (ROS) within cancer cells, which triggers apoptotic cascades.[4][5]
-
Modulation of Signaling Pathways: A key aspect of the anticancer and anti-inflammatory effects of chalcones is their ability to modulate critical intracellular signaling pathways that are often dysregulated in disease states.[3] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and cell survival, is a notable target of chalcone derivatives.[1][6] By inhibiting the NF-κB pathway, these compounds can suppress the expression of inflammatory mediators and pro-survival genes, contributing to their therapeutic effects.[1][6] Other pathways, such as the MAPK and Akt signaling pathways, have also been identified as targets for chalcone derivatives.[7]
Below is a diagram illustrating a simplified overview of the NF-κB signaling pathway, which can be inhibited by certain chalcone derivatives.
Caption: Simplified NF-κB signaling pathway and its inhibition by chalcone derivatives.
Experimental Protocols and Data
The synthesis of this compound is presented as a two-step process. The first step is the Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by the catalytic hydrogenation of the carbon-carbon double bond.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone)
This protocol is adapted from standard Claisen-Schmidt condensation procedures for similar substrates.[8]
-
Materials:
-
4-Bromoacetophenone
-
4-Bromobenzaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in ethanol.
-
To this solution, add 4-bromobenzaldehyde (1.0 eq) and stir at room temperature for 5-10 minutes until all solids are dissolved.
-
Slowly add 10% aqueous NaOH solution (1.5 eq) dropwise to the reaction mixture while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate is expected to form as the reaction proceeds.
-
After completion of the reaction (typically several hours), quench the reaction by pouring the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product in a desiccator. The crude product can be further purified by recrystallization from ethanol.
-
Step 2: Synthesis of this compound (Reduction of Chalcone)
This protocol for the selective reduction of the C=C double bond is based on transfer hydrogenation using palladium on carbon.[9]
-
Materials:
-
1,3-Bis(4-bromophenyl)prop-2-en-1-one (from Step 1)
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Celite or glass wool for filtration
-
-
Procedure:
-
In a round-bottom flask, combine the chalcone from Step 1 (1.0 eq), ammonium formate (approx. 5 eq), and 10% Pd/C (approx. 10% by weight of the chalcone).
-
Add anhydrous methanol to the flask and swirl to mix the reactants and catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 20-30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the Pd/C catalyst by filtering the cooled mixture through a pad of Celite or a pipette plugged with glass wool.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by extraction and subsequent recrystallization.
-
Quantitative Data
Table 1: Physicochemical Properties of Reactants and Products
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Bromoacetophenone | 1-(4-bromophenyl)ethanone | C₈H₇BrO | 199.04 | Solid |
| 4-Bromobenzaldehyde | 4-bromobenzaldehyde | C₇H₅BrO | 185.02 | Solid |
| Chalcone Intermediate | 1,3-bis(4-bromophenyl)prop-2-en-1-one | C₁₅H₁₀Br₂O | 366.05 | Solid |
| Final Product | 1,3-bis(4-bromophenyl)propan-1-one | C₁₅H₁₂Br₂O | 368.06 | Solid |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Step | Key Reagents | Solvent | Catalyst | Temperature | Expected Yield |
| Step 1: Condensation | 4-Bromoacetophenone, 4-Bromobenzaldehyde | Ethanol | 10% NaOH (aq) | Room Temp. | 85-95% |
| Step 2: Reduction | Chalcone Intermediate, Ammonium Formate | Methanol | 10% Pd/C | Reflux | 80-90% |
Spectroscopic Data
Table 3: Characteristic Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Chalcone Intermediate | C=O (conjugated ketone) | ~1650-1670 (strong) |
| C=C (alkene) | ~1600-1620 | |
| C-Br (aromatic) | ~1070 | |
| Final Product | C=O (saturated ketone) | ~1700-1725 (strong)[10] |
| C-Br (aromatic) | ~1070 |
Table 4: Expected ¹H and ¹³C NMR Spectral Data
Note: The chemical shifts are estimates based on data for similar structures and may vary depending on the solvent and experimental conditions. Data for the propanone is partially inferred from the fully reduced propane analogue.[11]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Chalcone Intermediate | ~7.4-8.0 (m, aromatic H), ~7.5-7.8 (d, 2H, vinylic H) | ~190 (C=O), ~120-145 (aromatic and vinylic C), ~132 (C-Br) |
| Final Product | ~7.4-7.8 (m, 8H, aromatic H), ~3.3 (t, 2H, -CH₂-CO-), ~3.1 (t, 2H, -Ar-CH₂-) | ~200 (C=O), ~120-140 (aromatic C), ~131.5 (C-Br), ~45 (-CH₂-CO-), ~35 (-Ar-CH₂-) |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. youtube.com [youtube.com]
- 10. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. journals.iucr.org [journals.iucr.org]
Application Notes: Synthesis and Utility of Bis-Chalcones from 1,3-Bis(4-bromophenyl)-2-propanone
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a prominent class of compounds within the flavonoid family, widely recognized for their significant biological activities.[1][2] Bis-chalcones, which feature two interconnected α,β-unsaturated carbonyl systems, represent an advanced class of molecules with significant potential in medicinal chemistry and materials science.[3][4] These compounds often exhibit enhanced or novel biological properties compared to their mono-chalcone counterparts, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[5][6]
1,3-Bis(4-bromophenyl)-2-propanone is an ideal symmetrical diketone precursor for the synthesis of novel bis-chalcones. Its structure allows for a double Claisen-Schmidt condensation reaction with various aromatic aldehydes, yielding symmetrical bis-chalcone derivatives. The presence of the bromine atoms on the terminal phenyl rings provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse and complex molecular architectures for drug discovery and materials science applications.[3]
Reaction Principle: The Claisen-Schmidt Condensation
The synthesis of bis-chalcones from 1,3-bis(4-bromophenyl)-2-propanone is achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[7] In this reaction, a ketone with α-hydrogens (1,3-bis(4-bromophenyl)-2-propanone) reacts with two equivalents of an aromatic aldehyde that lacks α-hydrogens.[7] The base (e.g., NaOH or KOH) deprotonates the α-carbons of the diketone, forming a dienolate ion. This nucleophilic dienolate then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediates yields the stable, conjugated bis-chalcone product.[8]
Caption: General reaction scheme for bis-chalcone synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and characterization of bis-chalcones derived from 1,3-bis(4-bromophenyl)-2-propanone.
Protocol 1: Synthesis of Bis-Chalcone via Claisen-Schmidt Condensation
Materials and Reagents:
-
1,3-Bis(4-bromophenyl)-2-propanone
-
Substituted Aromatic Aldehyde (2.2 equivalents)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1,3-bis(4-bromophenyl)-2-propanone and 2.2 mmol of the selected aromatic aldehyde in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 40% aqueous solution of NaOH. Cool the reactant mixture in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture over 10-15 minutes.[9]
-
Reaction: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 48 hours depending on the reactivity of the aldehyde.[9]
-
Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[2]
-
A precipitate will form. Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Allow the crude product to air dry or dry in a desiccator.
Protocol 2: Purification of Bis-Chalcone
Method A: Recrystallization
-
Select an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals to a constant weight.
Method B: Column Chromatography [1]
-
TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate) by analyzing the crude product on a TLC plate. The desired product should have an Rf value of approximately 0.3-0.5.[1]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[1]
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bis-chalcone.
Protocol 3: Characterization of Bis-Chalcone
The structure and purity of the synthesized bis-chalcones are confirmed using standard analytical techniques:
-
Melting Point (m.p.): A sharp melting point range indicates a high degree of purity.
-
FT-IR Spectroscopy: To identify key functional groups. Look for a strong absorption band for the conjugated C=O group (around 1640-1670 cm⁻¹) and C=C stretching vibrations.[10]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Caption: Experimental workflow for bis-chalcone synthesis.
Data Presentation
The following tables summarize representative data for the synthesis and characterization of bis-chalcones.
Table 1: Synthesis of Bis-Chalcone Derivatives (Representative Data)
| Entry | Aromatic Aldehyde (Ar-CHO) | Product Structure | Yield (%) | M.P. (°C) |
| 1 | Benzaldehyde | (1E,4E)-1,5-bis(4-bromophenyl)-2,4-dibenzylidene-pentan-3-one | 80-90 | 190-192 |
| 2 | 4-Chlorobenzaldehyde | (1E,4E)-1,5-bis(4-bromophenyl)-2,4-bis(4-chlorobenzylidene)pentan-3-one | 75-85 | 215-217 |
| 3 | 4-Methoxybenzaldehyde | (1E,4E)-1,5-bis(4-bromophenyl)-2,4-bis(4-methoxybenzylidene)pentan-3-one | 85-95 | 178-180 |
| 4 | 4-Nitrobenzaldehyde | (1E,4E)-1,5-bis(4-bromophenyl)-2,4-bis(4-nitrobenzylidene)pentan-3-one | 70-80 | 230-232 |
Note: Data is representative and based on typical yields for Claisen-Schmidt condensations.[9]
Table 2: Spectroscopic Characterization Data for a Representative Bis-Chalcone
| Technique | Key Signals and Assignments |
| FT-IR (cm⁻¹) | ~1650 (C=O, conjugated ketone), ~1595 (C=C, aromatic and vinylic), ~1010 (C-Br).[6][10] |
| ¹H-NMR (δ, ppm) | 7.2-8.0 (m, Aromatic-H and Vinylic-H).[10] |
| ¹³C-NMR (δ, ppm) | ~188 (C=O), 120-145 (Aromatic-C and Vinylic-C).[10] |
Applications in Research and Drug Development
Bis-chalcones are highly valued scaffolds in medicinal chemistry due to their broad spectrum of biological activities.[3] Their unique structure allows them to interact with multiple biological targets.
-
Anticancer and Cytotoxic Agents: Many bis-chalcones have demonstrated potent activity against various cancer cell lines.[9][12] They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.
-
Anti-inflammatory Activity: Several bis-chalcone derivatives are effective inhibitors of inflammatory pathways, such as by reducing nitric oxide (NO) production in activated macrophages.[6][13]
-
Antimicrobial and Antifungal Agents: The bis-chalcone framework is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][10]
-
Antioxidant Properties: The extended conjugation and presence of phenolic groups (if incorporated) can impart significant radical scavenging and antioxidant capabilities.[6]
-
Materials Science: Bis-chalcones are also explored for applications in non-linear optics and as photoinitiators for polymerization due to their extended π-conjugated systems.[14]
Caption: Diverse applications of the bis-chalcone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 9. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: 1,3-Bis(4-bromophenyl)propanone as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-bromophenyl)propanone is a symmetrical diaryl propanone that serves as a highly valuable and versatile starting material in synthetic organic chemistry. Its 1,3-dicarbonyl-like reactivity, arising from the enolizable methylene protons flanked by two carbonyl-activated phenyl rings, makes it an ideal precursor for the construction of a wide array of heterocyclic systems. The presence of two bromine atoms on the phenyl rings offers strategic advantages, providing reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the generation of diverse chemical libraries, which is of paramount importance in medicinal chemistry and materials science. This document outlines key applications and detailed protocols for the synthesis of prominent heterocyclic scaffolds, including pyrazoles and pyrimidines, using this compound as the key building block.
Key Applications
-
Medicinal Chemistry: The resulting heterocyclic cores, such as pyrazoles and pyrimidines, are privileged scaffolds found in numerous biologically active compounds and FDA-approved drugs. They are associated with a broad spectrum of activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2]
-
Agrochemicals: Pyrazole derivatives, in particular, are utilized in the development of pesticides and herbicides.
-
Materials Science: The diaryl-substituted heterocyclic products can be employed in the synthesis of functional materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and polymers with tailored electronic properties.
General Reaction Pathway
The core reactivity of this compound involves its cyclocondensation with various binucleophilic reagents. The 1,3-dicarbonyl equivalent provides a three-carbon (C-C-C) fragment that reacts with a two-atom (N-N, N-C-N, etc.) fragment to form a six-membered or five-membered heterocyclic ring.
Caption: General reaction pathways for synthesizing heterocycles.
Data Presentation: Synthesis of Heterocyclic Derivatives
The following tables summarize typical reaction conditions and yields for the synthesis of various heterocyclic compounds derived from 1,3-diarylpropanones, which are structurally analogous to this compound.
Table 1: Synthesis of Pyrazole Derivatives
| Product | Reagent | Solvent | Catalyst/Conditions | Yield (%) |
| 3,5-Diaryl-1H-pyrazole | Hydrazine Hydrate | Ethanol | Reflux | Good to Excellent |
| 1,3,5-Triaryl-1H-pyrazole | Arylhydrazine | Acetic Acid | Reflux | Good to Excellent |
| 1,3,5-Trisubstituted Pyrazole | Substituted Hydrazine | Varies | Base or Acid Catalysis | Varies |
Note: Yields are generalized from typical Knorr-type pyrazole syntheses.[3]
Table 2: Synthesis of Pyrimidine Derivatives
| Product | Reagent | Solvent | Catalyst/Conditions | Yield (%) |
| 2-Amino-4,6-diarylpyrimidine | Guanidine | Ethanol | Base (e.g., NaOEt), Reflux | High |
| 4,6-Diaryl-2-thioxopyrimidine | Thiourea | Ethanol | Base (e.g., KOH), Reflux | High |
| 2-Hydroxy-4,6-diarylpyrimidine | Urea | Ethanol | Acid (e.g., HCl), Reflux | Moderate to High |
Note: Data is based on established methods for pyrimidine synthesis from 1,3-dicarbonyl compounds.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(4-bromophenyl)-1H-pyrazole
This protocol describes the classical Knorr pyrazole synthesis via the reaction of a 1,3-diketone with hydrazine.
Caption: Workflow for the synthesis of a pyrazole derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol.
-
To this stirring solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted hydrazine hydrate.
-
Dry the solid product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-bis(4-bromophenyl)-1H-pyrazole.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Protocol 2: Synthesis of 2-Amino-4,6-bis(4-bromophenyl)pyrimidine
This protocol details the synthesis of a substituted pyrimidine through the condensation of the diketone with guanidine.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.2 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving metallic sodium in ethanol under an inert atmosphere, or use commercially available sodium ethoxide.
-
In a separate round-bottom flask, add this compound, guanidine hydrochloride, and absolute ethanol.
-
To this suspension, add the freshly prepared sodium ethoxide solution portion-wise while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a dilute acid (e.g., 1 M HCl) until a precipitate forms.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to yield pure 2-amino-4,6-bis(4-bromophenyl)pyrimidine.
-
Characterize the purified product by appropriate spectroscopic methods.
References
Application Notes: Synthesis and Therapeutic Potential of 4,6-Bis(4-bromophenyl)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a wide array of biologically active molecules. The substituted pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4,6-diarylpyrimidine core, in particular, has garnered significant attention as a privileged structure for the development of kinase inhibitors. This application note details the synthesis of 2-amino-4,6-bis(4-bromophenyl)pyrimidine from 1,3-Bis(4-bromophenyl)propanone and discusses its potential applications in drug discovery, with a focus on its role as a potential inhibitor of key signaling pathways implicated in cancer.
Chemical Synthesis Overview
The synthesis of 2-amino-4,6-bis(4-bromophenyl)pyrimidine can be efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl compound, this compound, with a suitable nitrogen-containing reagent such as guanidine. This reaction, a variant of the classical Pinner pyrimidine synthesis, provides a direct and efficient route to the desired diarylpyrimidine. An alternative and widely used two-step method involves the initial synthesis of a chalcone, (2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, followed by its cyclization with guanidine. Both conventional heating and microwave-assisted protocols can be employed, with the latter often providing advantages in terms of reduced reaction times and improved yields.
Potential Applications in Drug Development
Substituted 4,6-diarylpyrimidines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. Specifically, this class of compounds has shown high inhibitory potency against phosphoinositide 3-kinases (PI3Ks) and ABL1 kinase.[1][2][3][4]
PI3K Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. 4,6-Diarylpyrimidines have been shown to exhibit strong binding affinity towards PI3Kγ, suggesting their potential as anticancer agents that function by modulating this pathway.[2][3][4]
Caption: PI3K Signaling Pathway Inhibition by 4,6-Diarylpyrimidines.
Experimental Protocols
Two primary protocols for the synthesis of 2-amino-4,6-bis(4-bromophenyl)pyrimidine are presented below.
Protocol 1: One-Pot Synthesis from this compound (Pinner Synthesis)
This protocol describes the direct cyclocondensation of this compound with guanidine hydrochloride.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol (50 mL).
-
To this solution, add a solution of sodium hydroxide (2.0 eq) in water (5 mL) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-bis(4-bromophenyl)pyrimidine.
-
Dry the purified product under vacuum.
Caption: Workflow for the one-pot synthesis of the target pyrimidine.
Protocol 2: Two-Step Synthesis via Chalcone Intermediate (Microwave-Assisted)
This protocol involves the synthesis of the chalcone intermediate followed by a microwave-assisted cyclization.
Step 2a: Synthesis of (2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone)
Materials:
-
4-Bromoacetophenone
-
4-Bromobenzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 4-bromoacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol (30 mL) in a flask at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (40%) with constant stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
A yellow solid will precipitate. Collect the solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from ethanol.
Step 2b: Microwave-Assisted Synthesis of 2-amino-4,6-bis(4-bromophenyl)pyrimidine
Materials:
-
(2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one (from Step 2a)
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Dimethylformamide (DMF)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vessel, combine the chalcone (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium hydroxide (2.0 eq) in DMF (10 mL).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 150 °C for 10-15 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of 2-amino-4,6-bis(4-bromophenyl)pyrimidine based on literature data for analogous compounds.
| Synthesis Protocol | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Protocol 1 (Conventional) | 1,3-Diketone, Guanidine HCl, NaOH | 6-8 hours | 80-90 °C | 60-75 | [5] |
| Protocol 2 (Microwave) | Chalcone, Guanidine HCl, NaOH | 10-15 minutes | 150 °C | 80-90 | [1][6] |
Characterization Data for an Analogous Compound: 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine [7]
-
Molecular Formula: C₁₇H₁₄BrN₃O
-
HRMS (M+H)⁺: Calculated: 356.0398; Found: 356.0431
Conclusion
The synthesis of 2-amino-4,6-bis(4-bromophenyl)pyrimidine from this compound is a robust process that can be achieved through either a one-pot cyclocondensation or a two-step chalcone-based method. The microwave-assisted approach offers a significant improvement in reaction efficiency. The resulting 4,6-diarylpyrimidine scaffold is a valuable platform for the development of novel therapeutic agents, particularly kinase inhibitors targeting critical cancer-related signaling pathways like the PI3K pathway. Further investigation into the biological activity of this specific compound is warranted to explore its full therapeutic potential.
References
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method [vjs.ac.vn]
- 7. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,3-Bis(4-bromophenyl)propanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-bromophenyl)propanone is a diarylpropanone compound characterized by a central propanone core flanked by two 4-bromophenyl groups. While specific biological data for this exact molecule is limited in publicly available literature, its structural motifs—the 1,3-diarylpropanone scaffold and the presence of bromophenyl groups—are features of significant interest in medicinal chemistry. These features are present in numerous compounds exhibiting a range of biological activities, including anticancer and antimicrobial effects. This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds, along with generalized experimental protocols for its evaluation.
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: The 1,3-diarylpropanone and chalcone backbones are present in many compounds with demonstrated cytotoxicity against various cancer cell lines. The bromophenyl group can also contribute to anticancer activity.
-
Antimicrobial Activity: Brominated phenols and other related structures have shown efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.
Data from Structurally Related Compounds
The following tables summarize the biological activities of compounds structurally related to this compound, providing a rationale for its investigation.
Table 1: Anticancer Activity of Related Diarylpropanone and Brominated Compounds
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| Brominated Coelenteramine (with 4-bromophenyl moiety) | MCF-7 (Breast), PC-3 (Prostate) | IC50 | >100 µM | [1] |
| 1,3-Diarylpropenone derivatives | Plasmodium falciparum | IC50 | 1.5 - 12.3 µg/mL | [2] |
| Brominated Dihydroxyacetophenone derivative | MCF-7 (Breast), PC-3 (Prostate) | IC50 | < 10 µg/mL | |
| 1-(4-Bromophenyl)propan-1-one | Cervical Cancer Cells | Not specified | Anticancer activity reported | [3] |
Table 2: Antimicrobial Activity of Related Brominated Compounds
| Compound/Derivative Class | Microbial Strain | Activity Metric | Value | Reference |
| Bromophenol derivatives | Staphylococcus aureus | MIC | 12 - 390 µg/mL | [4] |
| Bromophenol derivatives | Pseudomonas aeruginosa | MIC | 780 µg/mL | [4] |
| 1,3-bis(aryloxy)propan-2-amines | S. pyogenes, E. faecalis, S. aureus | MIC | 2.5 - 10 µg/mL | [5] |
Experimental Protocols
The following are generalized protocols for the initial biological evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
Visualizations
Synthesis and Bioactivity Evaluation Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound.
Potential Anticancer Signaling Pathway
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Bromophenyl)propan-1-one | 10342-83-3 | FB142334 [biosynth.com]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Bis(4-bromophenyl)propanone as an Intermediate for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(4-bromophenyl)propanone is a versatile chemical intermediate characterized by a central propanone unit flanked by two 4-bromophenyl groups. The presence of two reactive bromine atoms makes this molecule a valuable precursor for the synthesis of a variety of novel materials and potentially bioactive compounds. This document provides detailed application notes on its use in the development of advanced polymers for organic electronics and explores its potential as a scaffold in drug discovery. Experimental protocols for the synthesis and characterization of a representative polymer are also presented.
Physicochemical Properties of this compound
This compound is a solid at room temperature and is generally soluble in organic solvents like dichloromethane and acetone. Its key properties are summarized in the table below.[1][2][3]
| Property | Value |
| CAS Number | 54523-47-6 |
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 368.07 g/mol [2] |
| Appearance | White to light yellow powder/crystal |
| Synonyms | 1,3-Bis(4-bromophenyl)acetone, 4,4'-Dibromodibenzyl ketone |
Applications in Novel Materials: Conjugated Polymers for Organic Electronics
The bifunctional nature of this compound, with two aryl bromide moieties, makes it an excellent monomer for cross-coupling polymerization reactions. These reactions, particularly palladium-catalyzed methods like Suzuki and Yamamoto couplings, are fundamental in synthesizing π-conjugated polymers for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).
The ketone group in the propanone linker can influence the polymer's solubility and electronic properties. The resulting polymers can be designed to exhibit specific photophysical characteristics, such as light absorption and emission in the visible spectrum.
Exemplary Application: Synthesis of a Polyfluorene Copolymer
A hypothetical copolymer can be synthesized via a Suzuki coupling reaction between this compound and a comonomer like 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester. The fluorene unit is known for its high fluorescence quantum yield, making it a common component in materials for OLEDs.
Representative Photophysical Properties
The following table outlines the expected photophysical properties of a hypothetical polyfluorene copolymer derived from this compound. These values are based on literature reports of similar copolymers.
| Property | Value (in Chloroform Solution) | Value (in Thin Film) |
| Absorption Maximum (λ_abs) | ~380-400 nm | ~385-410 nm |
| Emission Maximum (λ_em) | ~420-450 nm (Blue) | ~430-460 nm (Blue) |
| Photoluminescence Quantum Yield (Φ_PL) | > 0.50 | > 0.40 |
Experimental Protocols
Synthesis of a Poly[(9,9-dioctylfluorene)-alt-(1,3-bis(phenyl)propanone)] Copolymer via Suzuki Coupling
This protocol describes a representative synthesis of a conjugated polymer using this compound.
Materials:
-
This compound
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Toluene (anhydrous, degassed)
-
Potassium carbonate (K₂CO₃) solution (2 M, degassed)
-
Methanol
-
Deionized water
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1 mmol), Pd₂(dba)₃ (0.015 mmol), and P(t-Bu)₃ (0.06 mmol) under an inert atmosphere (e.g., Argon).
-
Add degassed toluene (20 mL) and the degassed 2 M aqueous solution of K₂CO₃ (5 mL) to the flask.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Filter the precipitated polymer and wash it with deionized water and methanol to remove residual catalyst and salts.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in methanol to further purify it.
-
Dry the final polymer product under vacuum at 40 °C for 24 hours.
Polymer Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal and photophysical properties.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the polymer in deuterated chloroform (CDCl₃) to confirm its chemical structure using ¹H and ¹³C NMR.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a GPC system calibrated with polystyrene standards.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by heating a sample under a nitrogen atmosphere and monitoring its weight loss as a function of temperature.
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: Characterize the optical properties by measuring the absorption and emission spectra of the polymer in a suitable solvent (e.g., chloroform) and as a thin film.
Potential in Drug Development
The 1,3-diarylpropanone scaffold is structurally related to chalcones (1,3-diarylpropenones), a class of compounds known for a wide range of biological activities.[1][4][5] Studies on chalcone derivatives have revealed their potential as anti-inflammatory, antioxidant, and anticancer agents.[1][5][6][7]
The saturated propane linker in this compound offers greater conformational flexibility compared to the rigid propenone system of chalcones. This flexibility could allow for different binding interactions with biological targets. The two bromine atoms provide sites for further chemical modification, enabling the creation of a library of derivatives for biological screening.
Research Directions
-
Synthesis of Analogs: The bromine atoms can be replaced with various functional groups using cross-coupling reactions to synthesize a diverse library of 1,3-diarylpropane derivatives.
-
Biological Screening: The synthesized compounds can be screened in various assays to evaluate their potential as, for example, anticancer or anti-inflammatory agents. The structural relationship to chalcones suggests that pathways involving NF-κB signaling or enzymes like cyclooxygenase (COX) could be relevant targets.[6]
Conclusion
This compound is a valuable and versatile intermediate. Its primary application lies in materials science as a monomer for the synthesis of novel conjugated polymers with potential uses in organic electronics. The protocols provided herein offer a starting point for the development of such materials. Furthermore, its structural similarity to biologically active chalcones suggests that its derivatives are promising candidates for investigation in drug discovery programs.
References
- 1. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H12Br2O | CID 603327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(4-bromophenyl)-2-propanone 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Potential Applications of 3,5-Bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,3-diaryl-1-propanones, also known as dihydrochalcones, with hydrazine hydrate is a well-established method for the synthesis of pyrazoline heterocycles. These five-membered nitrogen-containing rings are of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities. This document provides detailed application notes and a protocol for the synthesis of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole from 1,3-bis(4-bromophenyl)propanone and hydrazine hydrate.
Pyrazoline derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidepressant properties.[1][2][3][4][5] The presence of bromine atoms on the phenyl rings of the target compound, 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole, may further enhance its biological activity, making it a promising scaffold for the development of novel therapeutic agents.
Reaction Scheme and Logic
The synthesis of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate. The reaction is typically catalyzed by an acid, such as acetic acid, or a base. The likely mechanism involves the initial formation of a hydrazone intermediate by the reaction of hydrazine with the ketone carbonyl group of the this compound. This is followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom of the hydrazine onto the β-carbon, leading to the formation of the stable five-membered pyrazoline ring after dehydration.
Caption: Reaction pathway for the synthesis of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole.
Potential Applications in Drug Development
Pyrazoline derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets. The synthesized 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole could be investigated for several pharmacological activities, including:
-
Antimicrobial Activity: Many pyrazoline derivatives have demonstrated potent activity against a range of bacterial and fungal strains.[6][7] The bromophenyl moieties may enhance this activity.
-
Anti-inflammatory and Analgesic Activity: Pyrazolines are known to be effective anti-inflammatory and analgesic agents.[1][4]
-
Anticancer Activity: The pyrazoline scaffold is present in numerous compounds with demonstrated anticancer properties.[1][3]
-
Antidepressant Activity: Certain pyrazoline derivatives have shown potential as antidepressant agents.[1]
Experimental Protocol
The following protocol is adapted from the synthesis of the closely related compound, 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.[8] Researchers should optimize the reaction conditions for the specific substrate and desired purity.
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-8 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid and unreacted hydrazine hydrate.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude solid from a suitable solvent, such as ethanol.
Caption: Experimental workflow for the synthesis of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole.
Data Presentation
| Parameter | Value (for 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) |
| Starting Material | (2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one |
| Reagent | Phenylhydrazine |
| Solvent | Glacial Acetic Acid |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux |
| Yield | 86% |
| Melting Point | 208 °C (481 K) |
| Molecular Formula | C₂₁H₁₆Br₂N₂ |
| Molecular Weight | 456.18 g/mol |
Note: The characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry) for the N-unsubstituted product, 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole, should be determined experimentally upon synthesis to confirm its structure. The typical ¹H NMR spectrum of a 3,5-diaryl-4,5-dihydro-1H-pyrazole shows characteristic signals for the pyrazoline ring protons as a set of doublets of doublets (an ABX system) in the range of δ 3.0-5.5 ppm.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Standard laboratory safety procedures should be followed at all times.
References
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 7. japer.in [japer.in]
- 8. 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with 1,3-Bis(4-bromophenyl)propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the double Suzuki coupling of 1,3-Bis(4-bromophenyl)propanone with various arylboronic acids. This reaction is pivotal for the synthesis of a diverse library of 1,3-bis(4-arylphenyl)propanone derivatives. These compounds are of significant interest in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents, including potential anticancer and antimalarial drugs.[2][3] The symmetrical nature of the starting material allows for a one-pot double coupling, offering an efficient route to complex biaryl structures.[4]
Reaction Scheme
The general scheme for the double Suzuki-Miyaura coupling of this compound is depicted below. The reaction facilitates the formation of two new carbon-carbon bonds, replacing the bromine atoms with aryl groups from the corresponding boronic acids.
Caption: General reaction scheme for the double Suzuki coupling.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes the reaction conditions and expected yields for the double Suzuki coupling of this compound with a variety of arylboronic acids. The data is based on optimized conditions for similar dibromoaryl compounds.[4][5]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 90-98 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88-96 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 75-85 |
| 5 | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | DME/H₂O | 85 | 24 | 60-70 |
| 6 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | DME/H₂O | 85 | 18 | 70-80 |
Experimental Protocols
Materials and Methods
-
Starting Material: this compound
-
Reagents: Arylboronic acids, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]), Base (e.g., Potassium Phosphate [K₃PO₄], Potassium Carbonate [K₂CO₃], or Cesium Carbonate [Cs₂CO₃]), Anhydrous solvents (e.g., 1,4-Dioxane, Dimethoxyethane [DME], Toluene), and Degassed deionized water.
-
Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath, nitrogen or argon gas inlet, standard glassware for workup and purification, and analytical equipment for characterization (TLC, NMR, Mass Spectrometry).
General Procedure for Double Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (2.2-2.5 equiv.), and the base (3.0-4.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Anhydrous solvent and degassed water (typically in a 4:1 to 5:1 ratio) are added to the flask via syringe. The mixture is stirred for 10-15 minutes to ensure dissolution. The palladium catalyst (2-5 mol%) is then added under a positive flow of inert gas.
-
Reaction: The reaction mixture is heated to the specified temperature (see table above) and stirred vigorously for the indicated time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is diluted with an appropriate solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Applications in Drug Development
The 1,3-diarylpropanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[6] The synthesized 1,3-bis(4-arylphenyl)propanone derivatives are analogues of combretastatin A-4, a potent tubulin polymerization inhibitor with strong anti-tumor activity.[2]
Derivatives of 1,3-diarylpropenone (chalcones), which are structurally related to the products of this synthesis, have demonstrated significant antimalarial activity.[3] Furthermore, various 1,3-diarylpropanone derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines and as inhibitors of enzymes like alpha-amylase for the management of diabetes.[7][8] The library of compounds generated through this Suzuki coupling protocol can be screened for a variety of pharmacological activities, providing a valuable resource for drug discovery programs.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 1,3-bis(4-arylphenyl)propanone.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]
- 3. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,3-Bis(4-bromophenyl)propanone
Abstract
This document provides a detailed protocol for the synthesis of 1,3-Bis(4-bromophenyl)propanone, a valuable intermediate in organic synthesis and materials science.[1] The presented method is a robust procedure for researchers in academia and the pharmaceutical industry. This protocol outlines the necessary reagents, equipment, and step-by-step instructions to ensure a successful synthesis with a good yield.
Introduction
This compound, also known as 4,4'-Dibromodibenzyl ketone, is a chemical compound with the molecular formula C₁₅H₁₂Br₂O.[1][2] Its structure features a central propanone core flanked by two 4-bromophenyl groups.[1] The presence of two bromine atoms makes it a versatile precursor for various cross-coupling reactions and other chemical transformations, rendering it useful in the development of pharmaceuticals and agrochemicals.[1] This application note details a reproducible synthesis protocol starting from ethyl 4-bromophenylacetate.
Physicochemical Properties and Data
A summary of the key quantitative data for the starting material and the final product is provided below for easy reference.
| Property | Value | Reference(s) |
| Product Name | This compound | [2][3] |
| CAS Number | 54523-47-6 | [1][3] |
| Molecular Formula | C₁₅H₁₂Br₂O | [1][2] |
| Molecular Weight | 368.06 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 117.0 to 121.0 °C | [3] |
| Boiling Point | 427 °C | [3] |
| Purity (Typical) | >99.0% (GC) | [1] |
| Isolated Yield | 82% | [4] |
| Starting Material | Ethyl 4-bromophenylacetate | [4] |
| Key Reagents | Sodium hydride, Toluene, HCl, Glacial acetic acid | [4] |
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of this compound.[4]
3.1. Materials and Equipment
-
Ethyl 4-bromophenylacetate (0.21 mole)
-
Sodium hydride (0.23 mole)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Diethyl ether
-
n-Heptane
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and recrystallization
3.2. Synthesis Procedure
Step 1: Formation of the Enolate
-
In a suitable round-bottom flask, prepare a slurry of sodium hydride (9.17 g, 0.23 mole) in 50 mL of toluene.
-
Prepare a solution of ethyl 4-bromophenylacetate (50 g, 0.21 mole) in 50 mL of toluene.
-
Add the ethyl 4-bromophenylacetate solution dropwise to the sodium hydride slurry while maintaining the temperature between 30-32°C.
-
After the addition is complete, slowly heat the reaction mixture to 50°C. An exothermic reaction with hydrogen gas evolution will be observed.
-
Once the initial exotherm subsides, heat the mixture to 78°C and maintain for 2 hours.
Step 2: Neutralization and Extraction
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a solution of concentrated HCl (45 g) in water (22.5 g) dropwise to neutralize the mixture.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic extracts and dry them over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a yellow oil.
Step 3: Hydrolysis and Decarboxylation
-
To the resulting yellow oil, add glacial acetic acid (60 mL) and concentrated HCl (30 mL).
-
Reflux the mixture for 24 hours.
-
After cooling, the organic layer will solidify. Separate the layers.
Step 4: Purification
-
Collect the solid crude product.
-
Recrystallize the crude product from n-heptane to yield pure this compound as a white solid (31.2 g, 82% isolated yield).[4]
Workflow and Pathway Visualization
The experimental workflow for the synthesis is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle sodium hydride with extreme care as it is a highly reactive and flammable solid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen gas is evolved during the reaction, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Concentrated hydrochloric acid and glacial acetic acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene and diethyl ether are flammable solvents. Avoid open flames and sparks.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound, yielding a high-purity product. This compound serves as a key building block for further chemical modifications, particularly in the fields of medicinal chemistry and materials science. By following the detailed steps and safety precautions, researchers can successfully synthesize this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(4-bromophenyl)propanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1,3-Bis(4-bromophenyl)propanone, particularly addressing challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are several established methods for the synthesis of this compound. The choice of route can significantly impact the overall yield and purity of the final product. Two common approaches are:
-
Claisen Condensation followed by Decarboxylation: This route involves the self-condensation of an ester, such as ethyl 4-bromophenylacetate, in the presence of a strong base like sodium hydride, followed by hydrolysis and decarboxylation of the resulting β-keto ester. A reported yield for this method is as high as 82%.[1]
-
Friedel-Crafts Acylation: This classic method involves the reaction of bromobenzene with a suitable three-carbon acylating agent, such as 3-(4-bromophenyl)propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][4] This approach is a cornerstone of aromatic ketone synthesis.
Q2: I am experiencing a very low yield in my Friedel-Crafts acylation attempt. What are the potential causes?
Low yields in the Friedel-Crafts acylation of bromobenzene are a common issue. Several factors can contribute to this problem:
-
Deactivation of the Aromatic Ring: The bromine atom on bromobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2] This makes the reaction inherently slower and less efficient compared to the acylation of more electron-rich aromatic compounds.
-
Catalyst Inactivation: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the catalyst complexes with the product ketone, rendering it inactive.[5] Using a catalytic amount will result in an incomplete reaction.
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reactants or solvent will react with the catalyst, reducing its activity and leading to lower yields.
-
Side Reactions: Polysubstitution, where more than one acyl group is added to the aromatic ring, can occur, though it is less common in acylation than in alkylation because the acyl group is deactivating.[6] Rearrangement of the acylium ion is also a potential, though less common, side reaction.
-
Inadequate Reaction Conditions: Incorrect reaction temperature or time can significantly impact the yield. The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition and side product formation.[3]
Q3: How can I optimize the reaction conditions to improve the yield?
To enhance the yield of this compound, consider the following optimization strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
Use a Stoichiometric Amount of Catalyst: For Friedel-Crafts acylation, ensure at least one equivalent of the Lewis acid catalyst is used for each equivalent of the acylating agent. An excess of the catalyst may even be beneficial.[2]
-
Control Reaction Temperature: The optimal temperature will depend on the specific reactants and solvent used. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then gradually warm it to room temperature or reflux to control the initial exotherm and minimize side reactions.[3]
-
Choice of Solvent: The choice of solvent can influence the reaction rate and outcome. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene.
-
Purification Technique: Proper purification is crucial to isolate the desired product from unreacted starting materials and byproducts. Recrystallization is often an effective method for purifying the solid product.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly opened or purified solvents and reagents. |
| Deactivated aromatic substrate (bromobenzene). | Consider using a more reactive derivative if the synthetic scheme allows, or use a more potent Lewis acid catalyst system. | |
| Insufficient amount of Lewis acid catalyst. | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.[5] | |
| Formation of a Complex Mixture of Products | Polysubstitution. | While less common in acylation, using a milder Lewis acid or lower reaction temperatures may help. The deactivating nature of the acyl group generally prevents this.[5] |
| Impure starting materials. | Verify the purity of starting materials (e.g., 3-(4-bromophenyl)propanoyl chloride) by analytical techniques like NMR or GC-MS before use. | |
| Product is an intractable oil or tar | Reaction temperature was too high, leading to decomposition. | Maintain a controlled temperature throughout the reaction. Consider running the reaction at a lower temperature for a longer duration. |
| Incomplete reaction work-up. | During the work-up, ensure the complete quenching of the Lewis acid catalyst with ice-cold water or dilute acid to break up the product-catalyst complex.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation and Decarboxylation[1]
This protocol is adapted from a patented procedure and has a reported yield of 82%.
Step 1: Synthesis of 1,3-Bis(4-bromophenyl)-2-propanone
-
To a slurry of sodium hydride (9.17 g, 0.23 mol) in 50 mL of toluene, add a solution of ethyl 4-bromophenylacetate (50 g, 0.21 mol) in 50 mL of toluene dropwise at 30-32 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50 °C. An exothermic reaction with hydrogen gas evolution will occur.
-
Heat the mixture to 78 °C for 2 hours.
-
Cool the reaction to room temperature and slowly add a solution of HCl (45 g) in water (22.5 g) to neutralize the mixture.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, dry them, and remove the solvent to yield a yellow oil.
-
Reflux the oil for 24 hours in a mixture of glacial acetic acid (60 mL) and concentrated HCl (30 mL).
-
After cooling, the organic layer will solidify. Recrystallize the crude product from n-heptane to obtain pure this compound as a white solid (31.2 g, 82% isolated yield).
Visualizing the Workflow and Mechanism
To better understand the synthetic process and potential points of failure, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A workflow diagram for the synthesis of this compound.
Caption: The mechanism of the Friedel-Crafts acylation reaction.
References
Technical Support Center: Purification of Crude 1,3-Bis(4-bromophenyl)propanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1,3-Bis(4-bromophenyl)propanone, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromophenylacetic acid derivatives and byproducts from side reactions. The exact nature of impurities will depend on the synthetic route employed. Potential byproducts could arise from self-condensation of starting materials or incomplete reactions.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to light yellow powder or crystalline solid.[1] The reported melting point is in the range of 117.0 to 121.0 °C.[2] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q3: In which solvents is this compound soluble?
A3: this compound is generally soluble in organic solvents such as dichloromethane and acetone.[1] Its solubility in alcohols like methanol and ethanol is moderate and decreases as the solvent cools, making these potential candidates for recrystallization. It has limited solubility in non-polar solvents like hexanes at room temperature but can be dissolved in boiling hexanes.[3][4]
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in hot solvent. | Insufficient solvent volume or inappropriate solvent choice. | Gradually add more hot solvent until the compound dissolves. If a large volume is required, consider a different solvent or a mixed-solvent system. |
| Oiling out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly. Alternatively, select a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is too dilute, or crystallization requires initiation. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available. If crystals still do not form, reduce the solvent volume by evaporation and cool again. |
| Low recovery of pure product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Concentrate the mother liquor and cool to obtain a second crop of crystals. To minimize loss, ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration. |
| Product is still impure after recrystallization. | The chosen solvent did not effectively differentiate between the product and impurities. | Perform a second recrystallization with a different solvent system. If impurities have similar solubility, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The solvent system (eluent) is not optimal. | Test different solvent systems with varying polarities on a TLC plate to find an eluent that gives good separation between the product and impurities (aim for a product Rf of 0.2-0.4). |
| Compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Cracked or channeled silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Apply gentle, even pressure to pack the column. |
| Broad or tailing bands during elution. | The crude product was not loaded in a concentrated band, or the column is overloaded. | Dissolve the crude product in a minimal amount of solvent before loading. For larger quantities, consider dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Hexanes)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexanes.
-
Heating: Gently heat the mixture to the boiling point of the hexanes while stirring. Continue to add small portions of hot hexanes until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The top of the silica should be level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent to elute the desired compound.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Technical Support Center: Recrystallization of 1,3-Bis(4-bromophenyl)propanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(4-bromophenyl)propanone. The following information is designed to address specific issues that may be encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A1: Based on the structural similarity to other diaryl ketones and chalcone derivatives, several solvents and solvent systems can be effective for the recrystallization of this compound. Ethanol (95%) is a commonly used and often successful solvent for the recrystallization of related chalcone derivatives.[1][2] Other potential solvents include methanol and hexane. For a structurally similar compound, 1,3-bis(4-bromophenyl)propane, crystals have been obtained from the slow evaporation of methanol. A mixed-solvent system, such as ethanol/water, can also be employed to optimize crystal yield.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid.[3] This can happen if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the solute.[4] To address this, you can try the following:
-
Add more solvent: The solution may be too concentrated, causing the compound to come out of solution above its melting point. Adding a small amount of additional hot solvent can sometimes resolve this.[5]
-
Cool the solution more slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]
-
Change the solvent: A solvent with a lower boiling point may prevent the compound from melting before it crystallizes.[7]
-
Use a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: A lack of crystal formation is often due to the solution being too dilute (i.e., too much solvent was added).[6] Here are some steps to induce crystallization:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[7]
-
Scratch the inner surface of the flask: Use a glass stirring rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[7][8]
-
Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.[7]
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can be caused by several factors:
-
Using too much solvent: Dissolve the crude product in the minimum amount of boiling solvent required to achieve a saturated solution.[9]
-
Cooling the solution too quickly: Slow cooling generally leads to the formation of larger, purer crystals and can improve the overall yield.
-
Washing the crystals with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.
-
Premature crystallization: If the product crystallizes in the filter funnel during hot filtration, this can lead to loss of product. Ensure the funnel and receiving flask are pre-heated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The solution is too concentrated, or the solvent's boiling point is too high. | Add a small amount of hot solvent to the mixture and allow it to cool slowly.[5] Alternatively, select a solvent with a lower boiling point.[7] |
| No Crystal Formation | The solution is too dilute (too much solvent). | Reheat the solution to evaporate some of the solvent and then cool it again.[7] Try scratching the inside of the flask or adding a seed crystal.[7][8] |
| Rapid Crystallization Leading to Small or Impure Crystals | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the flask is not in direct contact with a cold surface.[6] |
| Low Crystal Yield | Too much solvent was used for dissolution or washing. | Use the minimum amount of boiling solvent to dissolve the compound. Wash the collected crystals with a very small amount of ice-cold solvent. |
| Colored Impurities in Crystals | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Quantitative Data: Recrystallization Solvents
The following table summarizes the boiling points of potential solvents for the recrystallization of this compound.
| Solvent | Boiling Point (°C) |
| Hexane | ~69 |
| Methanol | 64.7 |
| Ethanol | 78.4 |
| Acetone | 56 |
| Dichloromethane | 40 |
Experimental Protocols
Recrystallization of this compound using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. jetir.org [jetir.org]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
Optimizing reaction conditions for 1,3-Bis(4-bromophenyl)propanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 1,3-Bis(4-bromophenyl)propanone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 4-bromophenylacetic acid derivatives, such as ethyl 4-bromophenylacetate, and 4-bromobenzaldehyde or 4-bromochalcone.[1][2] The choice of starting material will dictate the synthetic route.
Q2: What are the main synthetic routes to produce this compound?
The primary synthetic routes are:
-
Claisen Condensation: Self-condensation of an ester, like ethyl 4-bromophenylacetate, followed by hydrolysis and decarboxylation.[1]
-
Reduction of a Chalcone: Reduction of 1,3-bis(4-bromophenyl)-2-propen-1-one (4,4'-dibromochalcone).[2]
-
Friedel-Crafts Acylation: While a general method for ketone synthesis, specific high-yield protocols for this compound are less commonly reported. It would likely involve the reaction of a bromophenyl derivative with a suitable acylating agent.[3]
Q3: What is the typical yield for the synthesis of this compound?
Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. A reported yield for the synthesis starting from ethyl 4-bromophenylacetate is around 82%.[1] The reduction of 4,4'-dibromochalcone has been reported with a yield of 59.1%.[2]
Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC) to monitor reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Melting point analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure all reagents are pure and dry, especially in moisture-sensitive reactions like those using sodium hydride. - Extend the reaction time or increase the temperature, monitoring progress by TLC. - Check the quality and activity of the catalyst or base. |
| Decomposition of starting materials or product. | - For temperature-sensitive reactions, ensure proper temperature control. - Minimize reaction time once the reaction is complete. | |
| Incorrect stoichiometry of reagents. | - Carefully measure and dispense all reagents. | |
| Formation of Significant Side Products/Impurities | Undesired side reactions (e.g., self-condensation of starting materials in an undesired manner, over-reduction). | - Optimize the reaction temperature; lower temperatures can sometimes increase selectivity. - Adjust the rate of addition of reagents. For instance, in the synthesis from ethyl 4-bromophenylacetate, dropwise addition of the ester solution is recommended.[1] - In reduction reactions, choose a selective reducing agent and control the stoichiometry. |
| Presence of impurities in starting materials. | - Purify starting materials before use (e.g., recrystallization, distillation). | |
| Difficulty in Product Purification/Isolation | Product is an oil and does not solidify. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - The crude, oily product may solidify upon standing over time (e.g., 48 hours).[2] - If crystallization fails, purify by column chromatography on silica gel. |
| Co-elution of impurities during column chromatography. | - Experiment with different solvent systems (eluent) to achieve better separation. | |
| Product is difficult to recrystallize. | - Test various solvents or solvent mixtures for recrystallization. n-Heptane and a mixture of hexanes and ethyl acetate have been reported to be effective.[1][4] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl 4-bromophenylacetate[1]
This protocol involves the self-condensation of ethyl 4-bromophenylacetate followed by hydrolysis and decarboxylation.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound from ethyl 4-bromophenylacetate.
Materials:
-
Sodium hydride (NaH)
-
Toluene
-
Ethyl 4-bromophenylacetate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Glacial acetic acid
-
n-Heptane
Procedure:
-
A slurry of sodium hydride (0.23 mol) in 50 mL of toluene is prepared in a reaction flask.
-
A solution of ethyl 4-bromophenylacetate (0.21 mol) in 50 mL of toluene is added dropwise to the slurry at 30-32°C.
-
After the addition is complete, the reaction mixture is slowly warmed to 50°C, at which point an exothermic reaction with hydrogen gas evolution begins.
-
The mixture is then heated to 78°C for 2 hours.
-
After cooling to room temperature, a solution of HCl (45 g) in water (22.5 g) is slowly added to neutralize the mixture.
-
The layers are separated, and the aqueous phase is extracted with diethyl ether.
-
The combined organic extracts are dried, and the solvent is removed to yield a yellow oil.
-
This oil is refluxed for 24 hours in a mixture of glacial acetic acid (60 mL) and concentrated HCl (30 mL).
-
Upon cooling, the organic layer solidifies.
-
The crude product is recrystallized from n-heptane to give pure this compound as a white solid.
Protocol 2: Synthesis via Reduction of 4,4'-Dibromochalcone[2]
This protocol involves the reduction of 1,3-bis(4-bromophenyl)-2-propen-1-one.
Diagram of the Logical Relationships for Troubleshooting:
Caption: Troubleshooting decision tree for the reduction of 4,4'-dibromochalcone.
Materials:
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1,3-bis(4-bromophenyl)-2-propen-1-one (4,4'-dibromochalcone)
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Triethylsilane
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Trifluoroacetic acid
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Dichloromethane
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Anhydrous Magnesium Sulfate (MgSO₄)
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Hexanes
Procedure:
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Triethylsilane (87.4 mmol) is added dropwise to a stirring suspension of 1,3-bis(4-bromophenyl)-2-propen-1-one (21.9 mmol) in trifluoroacetic acid (20 ml) at 0°C under a nitrogen atmosphere.
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The reaction mixture is stirred and allowed to slowly warm to room temperature over 18 hours.
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The resulting white precipitate is filtered and taken up in dichloromethane (50 ml).
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The organic solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.
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The crude, oily product is allowed to stand for 48 hours, during which it solidifies into a waxy solid.
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The solid is recrystallized by dissolving in boiling hexanes (25 ml) and cooling to 5°C.
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The product is collected by vacuum filtration, washed with cold hexanes (10 ml), and dried in vacuo to afford the title compound as a pale yellow solid.
Data Summary
| Parameter | Synthesis from Ethyl 4-bromophenylacetate[1] | Synthesis via Reduction of 4,4'-Dibromochalcone[2] |
| Primary Reagents | Sodium hydride, Ethyl 4-bromophenylacetate | Triethylsilane, 1,3-bis(4-bromophenyl)-2-propen-1-one |
| Solvent(s) | Toluene, Diethyl ether, Glacial acetic acid | Trifluoroacetic acid, Dichloromethane, Hexanes |
| Reaction Temperature | 30-78°C, then reflux | 0°C to room temperature |
| Reaction Time | 2 hours, then 24 hours | 18 hours |
| Reported Yield | 82% | 59.1% |
| Purification Method | Recrystallization from n-heptane | Recrystallization from hexanes |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1,3-Bis(4-bromophenyl)propanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(4-bromophenyl)propanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via the Claisen condensation route?
A1: The most common side products originate from incomplete reactions at various stages of the synthesis. These include:
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Unreacted Starting Material: Ethyl 4-bromophenylacetate.
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Intermediate β-keto Ester: Ethyl 4-(4-bromophenyl)-3-oxobutanoate, resulting from the Claisen condensation of the starting material.
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Intermediate β-keto Acid: 2-(4-bromobenzoyl)-3-(4-bromophenyl)-3-oxopropanoic acid, formed after hydrolysis of the β-keto ester but before the final decarboxylation step.
Q2: My reaction yields are consistently low. What are the potential causes?
A2: Low yields in a Claisen condensation and subsequent steps can be attributed to several factors:
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Moisture in Reagents or Glassware: The base used in the Claisen condensation (e.g., sodium hydride or sodium ethoxide) is highly sensitive to moisture, which will consume the base and inhibit the reaction.
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Suboptimal Base: The strength and stoichiometry of the base are critical. An insufficient amount of a strong base will lead to an incomplete initial condensation.
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Inefficient Hydrolysis or Decarboxylation: The hydrolysis of the intermediate ester and the decarboxylation of the resulting β-keto acid require specific conditions (e.g., sufficient acid concentration, adequate heating) to proceed to completion.
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Side Reactions: Although less common in a self-condensation, side reactions can occur, especially at elevated temperatures.
Q3: How can I effectively purify the crude this compound?
A3: The most common and effective method for purifying the final product is recrystallization. Suitable solvents include n-heptane or ethanol. For more persistent impurities, column chromatography using a silica gel stationary phase and a solvent system such as a hexane/ethyl acetate gradient can be employed.
Q4: What analytical techniques are best for identifying the main product and potential side products?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structural elucidation and identifying impurities. Thin-Layer Chromatography (TLC) is excellent for monitoring reaction progress and assessing the purity of the crude product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the components of the reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: The crude product is an oil and does not solidify.
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Possible Cause: This often indicates the presence of significant amounts of unreacted starting material (ethyl 4-bromophenylacetate) or the intermediate β-keto ester, which can be oils or low-melting solids and act as an impurity that prevents the crystallization of the final product.
-
Troubleshooting Steps:
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Confirm the Presence of Impurities: Analyze a small sample of the crude oil by ¹H NMR.
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Ethyl 4-bromophenylacetate: Look for a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm, characteristic of an ethyl ester.
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Intermediate β-keto ester: This compound will show more complex signals, but the presence of the ethyl ester peaks is a strong indicator.
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Purification: Attempt to purify the product using column chromatography. A gradient of ethyl acetate in hexane should effectively separate the less polar starting material and intermediate ester from the more polar ketone product.
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Re-run the final steps: If significant amounts of the intermediate are present, it may be beneficial to subject the crude mixture to the hydrolysis and decarboxylation conditions again to drive the reaction to completion.
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Issue 2: The final product has a low melting point and a broad melting range.
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Possible Cause: This is a classic sign of an impure product. The most likely contaminants are the intermediate β-keto ester or the β-keto acid.
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Troubleshooting Steps:
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Recrystallization: Perform a careful recrystallization from a suitable solvent like n-heptane or ethanol. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly to promote the formation of pure crystals.
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Washing: Wash the filtered crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
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Analytical Confirmation: After recrystallization, re-check the melting point. A sharp melting point close to the literature value (117-121 °C) indicates high purity. Further confirmation can be obtained by TLC or NMR.
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Issue 3: The ¹H NMR spectrum of the purified product shows unexpected peaks.
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Possible Cause: Residual impurities that were not removed by the initial purification.
-
Troubleshooting Steps:
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Identify the Impurity:
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Unreacted Ethyl 4-bromophenylacetate: Look for the characteristic ethyl group signals (quartet and triplet).
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Intermediate β-keto Ester (Ethyl 4-(4-bromophenyl)-3-oxobutanoate): This is a more complex spectrum due to keto-enol tautomerism, but will still contain the ethyl ester signals.
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Intermediate β-keto Acid: The carboxylic acid proton will appear as a broad singlet at a high chemical shift (typically >10 ppm).
-
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Further Purification: If the impurities are identified, a second recrystallization or column chromatography may be necessary.
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| Compound | Key ¹H NMR Signals (approx. ppm in CDCl₃) | Key ¹³C NMR Signals (approx. ppm in CDCl₃) |
| This compound (Product) | 7.5 (d, 4H), 7.2 (d, 4H), 4.0 (s, 4H) | 205 (C=O), 132, 130, 128 (aromatic C), 45 (CH₂) |
| Ethyl 4-bromophenylacetate (Starting Material) | 7.4 (d, 2H), 7.1 (d, 2H), 4.1 (q, 2H), 3.5 (s, 2H), 1.2 (t, 3H) | 171 (C=O), 134, 132, 131, 121 (aromatic C), 61 (OCH₂), 40 (CH₂), 14 (CH₃) |
| Ethyl 4-(4-bromophenyl)-3-oxobutanoate (β-keto ester) | Complex due to tautomerism. Will show aromatic signals, ethyl ester signals, and singlets for the methylene groups. | Will show two carbonyl signals (keto and ester), aromatic signals, and signals for the ethyl group and methylene carbons. |
| 2-(4-bromobenzoyl)-3-(4-bromophenyl)-3-oxopropanoic acid (β-keto acid) | Aromatic signals and a broad singlet for the carboxylic acid proton (>10 ppm). | Will show three carbonyl signals (two keto and one carboxylic acid) and aromatic signals. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a known literature procedure involving a Claisen condensation followed by hydrolysis and decarboxylation.
Step 1: Claisen Condensation
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To a slurry of sodium hydride (e.g., 0.23 mol) in dry toluene (50 mL) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of ethyl 4-bromophenylacetate (e.g., 0.21 mol) in dry toluene (50 mL) dropwise at 30-32 °C.
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After the addition is complete, slowly warm the reaction mixture to 50 °C. An exothermic reaction with hydrogen gas evolution should be observed.
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Heat the mixture to 78 °C for 2 hours.
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Cool the reaction to room temperature.
Step 2: Hydrolysis and Decarboxylation
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Slowly add a solution of concentrated HCl (e.g., 45 g) in water (22.5 g) dropwise to neutralize the reaction mixture.
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Separate the layers and extract the aqueous phase with diethyl ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield a crude oil (the β-keto ester).
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To the crude oil, add glacial acetic acid (60 mL) and concentrated HCl (30 mL).
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Reflux the mixture for 24 hours.
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After cooling, the organic layer should solidify.
Step 3: Purification
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Collect the solid product by vacuum filtration.
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Recrystallize the crude solid from n-heptane to yield pure this compound as a white solid.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Main synthesis pathway and points of side product formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Preventing impurity formation in 1,3-Bis(4-bromophenyl)propanone reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent impurity formation during the synthesis of 1,3-Bis(4-bromophenyl)propanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common methods for synthesizing this compound include the self-condensation of an ester followed by decarboxylation, and Friedel-Crafts type reactions. One established method involves the reaction of ethyl 4-bromophenylacetate with a strong base like sodium hydride, followed by acidic workup and decarboxylation to yield the desired product.[1] Another approach is the Friedel-Crafts acylation of bromobenzene.[2][3]
Q2: My final product is a yellow oil or a yellow solid instead of the expected white solid. What is the likely cause?
A2: A yellow coloration in the final product typically indicates the presence of impurities. These can arise from incomplete reaction, side reactions, or degradation of the product. The specific impurities will depend on the synthetic route used. For instance, in the synthesis from ethyl 4-bromophenylacetate, residual starting material or incompletely hydrolyzed intermediates can cause discoloration. Purification, often by recrystallization from solvents like n-heptane or ethanol, is necessary to obtain the pure white solid.[1]
Q3: I am observing a lower than expected yield. What are the potential reasons?
A3: Low yields can result from several factors. Incomplete reaction is a common cause; ensure that reaction times and temperatures are appropriate for the chosen synthetic route. In the case of the sodium hydride-mediated synthesis, the quality and handling of the sodium hydride are critical as it is moisture-sensitive.[1] In Friedel-Crafts reactions, the purity of the Lewis acid catalyst (e.g., AlCl₃) and the solvent is crucial.[2][3] Additionally, losses during workup and purification steps, such as extractions and recrystallization, can contribute to a lower overall yield.
Q4: What are the typical impurities I should look for when synthesizing this compound via Friedel-Crafts acylation?
A4: In a Friedel-Crafts acylation of bromobenzene, potential impurities include:
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Ortho- and meta-isomers: While the para-substituted product is major due to the directing effect of the bromine atom, small amounts of the ortho- and meta-isomers can be formed.[2][4] Steric hindrance from the bromine atom generally disfavors the formation of the ortho-isomer.[2]
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Polysubstituted products: Although the acetyl group is deactivating, there is a possibility of further acylation on the aromatic ring, leading to polysubstituted byproducts, though this is less common in acylation compared to alkylation.[3]
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Unreacted starting materials: Incomplete reaction can leave residual bromobenzene or the acylating agent.
Troubleshooting Guides
Issue 1: Product is an off-white or yellow solid/oil
| Potential Cause | Troubleshooting Step |
| Incomplete hydrolysis/decarboxylation | In the synthesis from ethyl 4-bromophenylacetate, ensure the hydrolysis and decarboxylation step with acid is carried out for a sufficient duration and at the correct temperature to drive the reaction to completion.[1] |
| Presence of colored byproducts from side reactions | Purify the crude product by recrystallization. Common solvents include n-heptane and ethanol.[1] For stubborn impurities, column chromatography on silica gel may be necessary. |
| Thermal degradation | Avoid excessive heating during the reaction or purification steps, as this can lead to product decomposition and the formation of colored impurities. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Inactive reagents | Use fresh, high-purity reagents. For moisture-sensitive reagents like sodium hydride or aluminum chloride, ensure they are handled under anhydrous conditions.[1][2] |
| Suboptimal reaction conditions | Carefully control the reaction temperature. Some reactions may be exothermic and require cooling.[1] Ensure the reaction is stirred efficiently to promote mixing of reagents. |
| Inefficient workup and extraction | During aqueous workup, ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.[1] |
| Loss of product during recrystallization | To minimize loss during recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. Wash the collected crystals with a small amount of cold solvent. |
Experimental Protocols
Synthesis of this compound from Ethyl 4-bromophenylacetate[1]
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Reaction Setup: To a slurry of sodium hydride (0.23 mol) in 50 mL of toluene, add a solution of ethyl 4-bromophenylacetate (0.21 mol) in 50 mL of toluene dropwise at 30-32 °C.
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Reaction: After the addition is complete, slowly warm the mixture to 50 °C. The reaction will become exothermic with the evolution of hydrogen gas. Heat the mixture to 78 °C for 2 hours.
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Workup: Cool the reaction mixture to room temperature. Slowly and carefully add a solution of HCl (45 g) in water (22.5 g) to neutralize the mixture. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
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Isolation of Intermediate: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous MgSO₄), and remove the solvent under reduced pressure to obtain a yellow oil.
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Hydrolysis and Decarboxylation: Reflux the yellow oil for 24 hours in a mixture of glacial acetic acid (60 mL) and concentrated HCl (30 mL).
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Purification: After cooling, the organic layer will solidify. Recrystallize the crude solid from n-heptane to yield pure this compound as a white solid.
Purification by Recrystallization
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., n-heptane, ethanol).
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Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For better crystal formation, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
| Synthetic Route | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| From Ethyl 4-bromophenylacetate | Sodium hydride, Toluene, HCl, Acetic Acid | 30-78°C, followed by reflux | 82% | [1] |
| Friedel-Crafts Acylation | Bromobenzene, Acetic anhydride, AlCl₃, Dichloromethane | Reflux for 30 minutes | Not specified for this product, but a related reaction yielded 28.73% | [2] |
Visualizations
Caption: Synthesis of this compound from Ethyl 4-bromophenylacetate.
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Synthesis of 1,3-Bis(4-bromophenyl)propanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of synthesized 1,3-Bis(4-bromophenyl)propanone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, followed by a second Friedel-Crafts alkylation reaction of the intermediate, 1-(4-bromophenyl)-3-chloropropan-1-one, with another molecule of bromobenzene. Aluminum chloride (AlCl₃) is typically used as the Lewis acid catalyst.
Q2: What are the likely impurities in my crude this compound product?
A2: Common impurities can include unreacted starting materials such as bromobenzene and 1-(4-bromophenyl)-3-chloropropan-1-one. Additionally, side-products from the Friedel-Crafts reaction are a significant source of impurities. The primary isomeric impurity is the ortho-substituted product, 1-(2-bromophenyl)-3-(4-bromophenyl)propanone, which can form in small amounts alongside the desired para-substituted product.[1] Polysubstitution products are also a possibility, though less common in acylation reactions compared to alkylations.
Q3: My final product has a yellowish or brownish color. What is the cause and how can I remove it?
A3: A colored product often indicates the presence of polymeric or resinous byproducts, which can form under the strong acidic conditions of the Friedel-Crafts reaction. Inadequate quenching of the reaction or exposure to air and light can also contribute to color formation. Purification by recrystallization, often with the use of activated charcoal to adsorb colored impurities, or column chromatography can effectively yield a white to off-white solid.
Q4: Can I use a different Lewis acid other than aluminum chloride?
A4: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, their reactivity is generally lower than AlCl₃, which may necessitate harsher reaction conditions and could lead to different impurity profiles. The choice of catalyst should be carefully considered based on the specific reaction conditions and desired outcome.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Moisture contamination: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by water. - Sub-optimal stoichiometry: Incorrect molar ratios of reactants and catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. - Ensure all glassware is thoroughly dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the molar ratios of bromobenzene, 3-chloropropionyl chloride, and AlCl₃. An excess of the acylating agent or catalyst may be necessary. |
| Product is an oil or fails to solidify | - High level of impurities: The presence of significant amounts of starting materials or side-products can lower the melting point and prevent crystallization. - Residual solvent: Trapped solvent can also result in an oily product. | - Purify the crude product using column chromatography to separate the desired product from impurities. - After purification, ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization. |
| Presence of starting materials in the final product (confirmed by NMR/TLC) | - Incomplete reaction: As mentioned above, this is a primary cause. - Inefficient purification: The chosen purification method may not be effective at separating the product from the starting materials. | - Optimize reaction conditions to drive the reaction to completion. - For purification, column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is generally more effective than recrystallization for removing starting materials. |
| Multiple spots on TLC after reaction, close to the product spot | - Formation of isomers: The presence of the ortho-isomer alongside the desired para-isomer.[1] - Other side-products: Formation of other closely related byproducts. | - Isomeric impurities can be challenging to separate. Careful column chromatography with a shallow solvent gradient may be required. - Recrystallization may be effective if the isomeric impurity is present in small amounts and has a significantly different solubility profile. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
| Step | Procedure | Notes |
| 1. Solvent Selection | Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture) to find a suitable solvent system. The ideal solvent should dissolve the compound when hot but sparingly when cold. | Hexanes or a mixture of ethyl acetate and hexanes are often good starting points. |
| 2. Dissolution | Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. | Avoid using a large excess of solvent as this will reduce the recovery yield. |
| 3. Decolorization (Optional) | If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. | Perform a hot filtration through a fluted filter paper to remove the charcoal. |
| 4. Crystallization | Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation. | Do not disturb the solution during the initial cooling phase. |
| 5. Isolation and Washing | Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. | |
| 6. Drying | Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent. | |
| 7. Analysis | Determine the melting point and purity of the recrystallized product (e.g., by NMR or TLC). | A sharp melting point close to the literature value (around 117-121 °C) indicates high purity. |
Visualizations
References
Challenges in the scale-up of 1,3-Bis(4-bromophenyl)propanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-Bis(4-bromophenyl)propanone. The information is tailored to address challenges that may arise during laboratory-scale experiments and scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, along with potential causes and recommended actions.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Retro-Claisen Reaction: (Primarily in Claisen condensation routes) Hydrolysis of the β-keto ester intermediate during alkaline workup at elevated temperatures. | Quench the reaction mixture at a lower temperature, ideally below 30°C.[1] Alternatively, add the reaction mixture to a chilled solution of 10% aqueous hydrochloric acid.[1] | |
| Poor Quality Reagents: Deactivated base (e.g., old sodium hydride) or impure starting materials. | Use fresh, high-quality reagents. Ensure solvents are anhydrous, especially for moisture-sensitive reactions like the Claisen condensation.[2] | |
| Formation of Significant Impurities | Side Reactions: In Friedel-Crafts acylation, polyacylation or rearrangement of intermediates can occur. In Claisen condensation, formation of 4-bromophenylacetic acid is a common byproduct.[1] | Optimize the stoichiometry of reactants and catalyst. For Friedel-Crafts reactions, control the temperature and consider using a milder Lewis acid. For Claisen condensation, adhere to the recommended workup procedure to minimize the retro-Claisen reaction.[1] |
| Incomplete Oxidation: (In oxidation routes from 1,3-Bis(4-bromophenyl)propan-2-ol) Residual starting material in the final product. | Ensure the complete conversion of the starting alcohol by monitoring the reaction and using a sufficient amount of the oxidizing agent. | |
| Difficulties in Product Purification | Oily Product or Failure to Crystallize: Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol or heptane, is also an effective method.[2] |
| Co-eluting Impurities: Impurities with similar polarity to the desired product. | Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if necessary. | |
| Reaction Control Issues During Scale-Up | Exothermic Reaction: Rapid heat generation, particularly during the addition of reagents in Friedel-Crafts or Claisen condensation reactions. | Implement controlled, slow addition of reagents. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely.[1][3] |
| Mass Transfer Limitations: Inefficient mixing in larger reactors leading to localized "hot spots" and incomplete reactions. | Ensure efficient and vigorous stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Common synthetic strategies include:
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Friedel-Crafts Acylation: The reaction of 3-(4-bromophenyl)propanoyl chloride with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6]
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Claisen Condensation: The base-catalyzed condensation of ethyl 4-bromophenylacetate.[1][2]
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Oxidation: The oxidation of 1,3-Bis(4-bromophenyl)propan-2-ol using an oxidizing agent like Jones reagent.[1]
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Ruthenium-Catalyzed Alkylation: A modern approach involving the coupling of 4-bromoacetophenone with 4-bromobenzyl alcohol using a ruthenium catalyst.[7]
Q2: My Friedel-Crafts acylation is giving a low yield and multiple products. What could be the issue?
A2: Low yields and side products in Friedel-Crafts acylation can be due to several factors. The product, an aryl ketone, can form a complex with the Lewis acid catalyst, requiring a stoichiometric amount of the catalyst.[4] Polyacylation can also occur, though it is less common than in Friedel-Crafts alkylation.[5] Ensure anhydrous conditions and consider the purity of your bromobenzene and acyl chloride. The reaction temperature should be carefully controlled to prevent side reactions.
Q3: How can I effectively purify the crude this compound?
A3: The most common and effective purification methods are:
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Recrystallization: Using a suitable solvent like ethanol or heptanes can yield a high-purity crystalline solid.[2]
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Silica Gel Chromatography: Filtering the crude product through a plug of silica gel or performing column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane) is effective for removing polar impurities.[2]
Q4: I am observing a significant exotherm during the addition of my reagents. How can I manage this during scale-up?
A4: Managing exothermic reactions is critical for safety and product quality during scale-up.[3] Key strategies include:
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Slow, controlled addition of reagents: Use a dropping funnel or a syringe pump to add the reactive species over an extended period.
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Adequate cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., an ice bath or a cryostat).
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Monitoring internal temperature: Use a thermocouple to monitor the internal reaction temperature and adjust the addition rate and cooling as needed.
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Dilution: Using a larger volume of solvent can help to dissipate the heat generated.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is a general procedure and may require optimization.
Step 1: Preparation of 3-(4-bromophenyl)propanoyl chloride
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In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 3-(4-bromophenyl)propanoic acid and an excess of thionyl chloride (SOCl₂).
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Gently reflux the mixture until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.
Step 2: Friedel-Crafts Acylation
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
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Cool the suspension in an ice bath.
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Slowly add a solution of 3-(4-bromophenyl)propanoyl chloride in the same anhydrous solvent via the dropping funnel.
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After the addition is complete, add bromobenzene dropwise while maintaining the low temperature.
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Allow the reaction to stir at room temperature until completion (monitor by TLC).
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Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN107867988B - A kind of synthetic method of 1,3-diphenyl-1-acetone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 1,3-Bis(4-bromophenyl)propanone and 1,3-diphenylpropan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic route. This guide provides an objective comparison of two structurally related ketones: 1,3-Bis(4-bromophenyl)propanone and 1,3-diphenylpropan-2-one. While both share a common propanone core, the presence of bromine atoms on the phenyl rings of the former imparts distinct reactivity, steering its synthetic applications in a different direction from its non-brominated counterpart. This comparison will focus on their respective performance in their most prominent applications, supported by experimental data.
Physicochemical Properties and Synthesis
A foundational aspect of selecting a reagent is its physical properties and the accessibility of its synthesis. Both ketones are solids at room temperature, with solubility in common organic solvents.
| Property | This compound | 1,3-diphenylpropan-2-one |
| Molecular Formula | C₁₅H₁₂Br₂O | C₁₅H₁₄O |
| Molecular Weight | 368.06 g/mol | 210.27 g/mol |
| Appearance | White to light yellow solid | White to off-white crystalline solid |
| Melting Point | 117-121 °C | 32-34 °C |
| Solubility | Soluble in dichloromethane and acetone | Soluble in ethanol and ether |
The synthesis of both compounds can be achieved with high yields, as detailed in the experimental protocols below.
Core Synthetic Applications and Performance
The synthetic utility of these two compounds diverges significantly due to their differing functionalities. 1,3-diphenylpropan-2-one is a classic precursor for the synthesis of highly conjugated polycyclic aromatic systems through condensation reactions. In contrast, this compound is tailored for cross-coupling reactions, where the carbon-bromine bonds serve as reactive handles for the introduction of new carbon-carbon or carbon-heteroatom bonds.
1,3-diphenylpropan-2-one: A Precursor for Polyphenylene Architectures
A primary application of 1,3-diphenylpropan-2-one is in the synthesis of tetraphenylcyclopentadienone, a key intermediate for building larger polyphenylene structures like hexaphenylbenzene. This transformation proceeds via a base-catalyzed double aldol condensation.
Quantitative Data: Synthesis of Tetraphenylcyclopentadienone
| Reactant | Equivalent | Catalyst | Solvent | Reaction Time | Yield |
| 1,3-diphenylpropan-2-one | 1.0 | KOH | Ethanol | 2 hours (reflux) | 90-96%[1][2] |
| Benzil | 1.0 |
The resulting tetraphenylcyclopentadienone can then undergo a Diels-Alder reaction with an alkyne, such as diphenylacetylene, to furnish a hexaphenylbenzene derivative, a building block for dendrimers and other advanced materials.
Quantitative Data: Synthesis of Hexaphenylbenzene
| Reactant | Equivalent | Solvent | Reaction Time | Yield |
| Tetraphenylcyclopentadienone | 1.0 | Benzophenone | 45 minutes (reflux) | 84%[3] |
| Diphenylacetylene | ~2.0 |
This compound: A Versatile Substrate for Cross-Coupling Reactions
The two bromine atoms in this compound render it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the construction of biaryl compounds and substituted alkenes, respectively, which are prevalent motifs in pharmaceuticals and functional materials. The bromine atoms provide specific sites for the formation of new bonds, offering a high degree of control in the synthesis of complex molecules.
Quantitative Data: Representative Suzuki-Miyaura Coupling
| Reactant | Equivalent | Catalyst | Base | Solvent | Reaction Time | Yield |
| 4-bromoacetophenone | 1.0 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-dioxane/water | Overnight (100 °C) | 80%[4] |
| Phenylboronic acid ester | 1.1 |
The high yields achievable in these cross-coupling reactions highlight the utility of the bromo-functionalization in designing synthetic routes that require the precise and efficient formation of new carbon-carbon bonds.
Experimental Protocols
Synthesis of this compound
To a slurry of sodium hydride (0.23 mol) in 50 mL of toluene, a solution of ethyl 4-bromophenylacetate (0.21 mol) in 50 mL of toluene is added dropwise at 30-32 °C. The reaction mixture is then warmed to 50 °C and further heated to 78 °C for 2 hours. After cooling, the reaction is neutralized with a solution of HCl (45 g) in water (22.5 g). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried, and the solvent is removed. The resulting oil is refluxed for 24 hours in a mixture of glacial acetic acid (60 mL) and concentrated HCl (30 mL). After cooling, the solidified organic layer is recrystallized from n-heptane to yield pure this compound (82% yield).
Synthesis of Tetraphenylcyclopentadienone from 1,3-diphenylpropan-2-one
In a 500-mL round-bottomed flask, benzil (0.1 mol) and 1,3-diphenylpropan-2-one (0.1 mol) are dissolved in 150 mL of hot ethanol. The flask is equipped with a reflux condenser, and the solution is heated to near boiling. A solution of potassium hydroxide (3 g) in 15 mL of ethanol is added slowly through the condenser. The mixture is refluxed for 15 minutes and then cooled to 0 °C. The crystalline product is collected by suction filtration and washed with 95% ethanol to give tetraphenylcyclopentadienone (91-96% yield).[1]
Visualizing Synthetic Pathways
References
A Comparative Analysis of Synthetic Routes to 1,3-Bis(4-bromophenyl)propanone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1,3-Bis(4-bromophenyl)propanone is a valuable building block in the synthesis of various pharmaceutical compounds, necessitating a thorough understanding of its synthetic methodologies. This guide provides a comparative analysis of common synthetic routes to this ketone, presenting quantitative data, detailed experimental protocols, and a logical framework for method selection.
Comparison of Synthesis Methods
The synthesis of this compound can be approached through several distinct chemical transformations. This analysis focuses on three primary methods: Claisen-Schmidt condensation followed by reduction, synthesis from ethyl 4-bromophenylacetate, and Friedel-Crafts acylation. Each method offers a unique balance of yield, reaction conditions, and starting material accessibility.
| Method | Starting Materials | Key Intermediates | Reaction Conditions | Yield (%) | Reference |
| Claisen-Schmidt Condensation & Reduction | 4-Bromobenzaldehyde, 4-Bromoacetophenone | 1,3-Bis(4-bromophenyl)propenone | 1. NaOH, Ethanol, rt, 3h2. Catalytic Hydrogenation (e.g., Pd/C, H₂) or Transfer Hydrogenation | ~95 (condensation) | [1] |
| Synthesis from Ester | Ethyl 4-bromophenylacetate | - | Sodium hydride, Toluene, 30-78°C, 2h; then HCl/Glacial Acetic Acid, reflux, 24h | 82 | [2] |
| Friedel-Crafts Acylation | Bromobenzene, Acetyl chloride | 4-Bromoacetophenone | AlCl₃, 50°C, 5h | 70 (for 4-bromoacetophenone) | [3] |
Detailed Experimental Protocols
Method 1: Claisen-Schmidt Condensation followed by Reduction
This two-step approach first involves the base-catalyzed condensation of an aldehyde and a ketone to form a chalcone, which is subsequently reduced to the desired propanone.
Step 1: Synthesis of 1,3-Bis(4-bromophenyl)propenone (Chalcone)
A Claisen-Schmidt condensation between 4-bromobenzaldehyde and 4-bromoacetophenone is a common method for forming the chalcone intermediate.[1]
-
Procedure: To a solution of 4-bromoacetophenone (2.5 mmol) and benzaldehyde (2.5 mmol) in ethanol (1.25 mL), a 10% aqueous solution of sodium hydroxide (1.5 mL) is added dropwise.[1] The mixture is stirred at room temperature for 3 hours. The resulting precipitate is filtered, washed with water, and dried to yield the chalcone. A yield of 94.61% has been reported for the analogous synthesis of 4'-bromochalcone.[1]
Step 2: Reduction of 1,3-Bis(4-bromophenyl)propenone
The reduction of the carbon-carbon double bond of the propenone can be achieved through various methods, including catalytic hydrogenation or transfer hydrogenation.
-
Catalytic Hydrogenation (General Procedure): The chalcone is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to a hydrogen atmosphere in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired this compound.
Method 2: Synthesis from Ethyl 4-bromophenylacetate
This method provides a direct route to the target molecule with a high reported yield.[2]
-
Procedure: To a slurry of sodium hydride (0.23 mol) in toluene (50 mL), a solution of ethyl 4-bromophenylacetate (0.21 mol) in toluene (50 mL) is added dropwise at 30-32°C. The reaction mixture is then warmed to 50°C, leading to a rapid exotherm and hydrogen evolution. The mixture is further heated to 78°C for 2 hours. After cooling, a solution of HCl (45 g) in water (22.5 g) is slowly added. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic extracts are dried, and the solvent is removed. The resulting oil is refluxed for 24 hours in a mixture of glacial acetic acid (60 mL) and concentrated HCl (30 mL). After cooling, the organic layer solidifies. Recrystallization from n-heptane affords pure this compound as a white solid (82% isolated yield).[2]
Method 3: Friedel-Crafts Acylation
While a direct Friedel-Crafts acylation to form the diaryl propanone is conceivable, a more practical approach involves the acylation of bromobenzene to form 4-bromoacetophenone, a precursor for the Claisen-Schmidt condensation.
-
Procedure for 4-Bromoacetophenone: To a flask containing dry aluminum trichloride (150 mmol), bromobenzene (125 mmol) is added with stirring. The mixture is warmed to 50°C, and acetyl chloride (130 mmol) is added dropwise. Stirring is continued at 50°C for 5 hours. The cooled mixture is then poured onto ice. The organic layer is separated, washed, dried, and the solvent is removed. The product can be purified by distillation under reduced pressure, with a reported yield of 70%.[3]
Synthesis Pathway Selection
The choice of synthetic route depends on several factors, including desired yield, available starting materials, and equipment. The following diagram illustrates a decision-making workflow for selecting the most appropriate method.
References
Validating the Purity of 1,3-Bis(4-bromophenyl)propanone: A Comparative Guide to HPLC and GC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 1,3-Bis(4-bromophenyl)propanone, a key intermediate in various synthetic pathways. We present detailed experimental protocols and comparative performance data to assist in selecting the most suitable analytical method.
Introduction to Purity Analysis
This compound is a diaryl propanone derivative whose purity is paramount for its successful use in subsequent research and development, particularly in pharmaceutical and materials science applications. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly impact reaction yields, biological activity, and material properties.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques for separating and quantifying components in a mixture.
-
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. It is exceptionally versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.
-
GC is ideal for compounds that are volatile and thermally stable.[1] It separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
This guide compares a developed Reverse-Phase HPLC (RP-HPLC) method with a GC method for the purity assessment of this compound.
Comparative Analytical Workflow
The following diagram illustrates the logical workflow for the comparative purity validation of this compound using both HPLC and GC techniques.
References
Comparative NMR Analysis of 1,3-Bis(4-bromophenyl)propanone and its Saturated Analogue
A Comprehensive Guide to ¹H and ¹³C NMR Spectral Interpretation for Researchers in Drug Development and Chemical Synthesis
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,3-Bis(4-bromophenyl)propanone and a key alternative, its saturated analogue 1,3-Bis(4-bromophenyl)propane. Understanding the spectral differences between these compounds is crucial for monitoring chemical reactions, such as ketone reductions, and for the unambiguous structural elucidation of related diarylpropanoid compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine analysis and structural characterization.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of this compound and its reduced form, 1,3-Bis(4-bromophenyl)propane, exhibit distinct differences, particularly in the aliphatic region. The presence of the carbonyl group in the propanone significantly influences the chemical shifts of the adjacent methylene protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Ha (aromatic) | ~7.85 | d | ~8.5 | 2H |
| Hb (aromatic) | ~7.60 | d | ~8.5 | 2H | |
| Hc (aromatic) | ~7.48 | d | ~8.5 | 2H | |
| Hd (aromatic) | ~7.10 | d | ~8.5 | 2H | |
| He (methylene) | ~3.30 | t | ~6.5 | 2H | |
| Hf (methylene) | ~3.10 | t | ~6.5 | 2H | |
| 1,3-Bis(4-bromophenyl)propane [1] | Ha', Hd' (aromatic) | 7.41 | d | 8.0 | 4H |
| Hb', Hc' (aromatic) | 7.05 | d | 8.0 | 4H | |
| He' (methylene) | 2.59 | t | 7.5 | 4H | |
| Hf' (methylene) | 1.91 | p | 8.0 | 2H |
Note: The data for this compound is predicted based on known chemical shift values for similar structures, as direct experimental data was not available in the searched literature. The data for 1,3-Bis(4-bromophenyl)propane is from experimental findings.[1]
¹³C NMR Spectral Data Comparison
The most significant difference in the ¹³C NMR spectra is the presence of a carbonyl carbon signal in this compound, which is characteristically found in the downfield region (around 200 ppm). This signal is absent in the spectrum of the propane analogue.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O (carbonyl) | ~197.0 |
| C-Br (aromatic) | ~128.5 | |
| CH (aromatic) | ~132.0, ~129.5 | |
| C-ipso (aromatic) | ~135.5, ~139.0 | |
| CH₂ (methylene) | ~45.0, ~35.0 | |
| 1,3-Bis(4-bromophenyl)propane [1] | C-ipso (aromatic) | 141.0 |
| CH (aromatic) | 131.5, 130.3 | |
| C-Br (aromatic) | 119.7 | |
| CH₂ (methylene) | 34.8, 32.7 |
Note: The data for this compound is predicted based on known chemical shift values for similar structures, as direct experimental data was not available in the searched literature. The data for 1,3-Bis(4-bromophenyl)propane is from experimental findings.[1]
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise.
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Structural and NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound with protons and carbons labeled to correspond with the assignments in the data tables.
Caption: Structure of this compound with proton labeling.
The workflow for NMR-based structural elucidation and comparison can be summarized as follows:
Caption: General workflow for NMR analysis and structural comparison.
References
Navigating the Analytical Landscape: A Comparative Guide to LC-MS, GC-MS, and HPLC-UV for the Analysis of 1,3-Bis(4-bromophenyl)propanone and Its Reaction Products
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount. This guide provides an objective comparison of three common analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the analysis of 1,3-Bis(4-bromophenyl)propanone and its primary reaction product, 1,3-Bis(4-bromophenyl)propan-1-ol. The insights and data presented herein are designed to assist in selecting the most suitable analytical strategy for your research needs.
The primary reaction of a propanone, such as this compound, is the reduction of the ketone functional group to a secondary alcohol, yielding 1,3-Bis(4-bromophenyl)propan-1-ol. The choice of analytical technique to monitor this reaction and quantify the starting material and product depends on several factors, including the required sensitivity, selectivity, and the physicochemical properties of the analytes.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of small aromatic and brominated compounds, providing a baseline for what can be expected when analyzing this compound and its alcohol derivative. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.01 - 0.1 mg/L[1] | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL[2] | 0.05 - 0.5 mg/L[1] | 50 - 200 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15%[3] | < 15% | < 5% |
| Accuracy (% Recovery) | 85 - 115%[3] | 90 - 110% | 95 - 105% |
| Selectivity | Very High | High | Moderate to High |
| Throughput | High | Moderate | High |
Experimental Workflows and Methodologies
The selection of an analytical technique dictates the experimental workflow. The following diagrams and protocols outline the key steps for each method.
Figure 1. Comparative experimental workflows for LC-MS/MS, GC-MS, and HPLC-UV analysis.
Detailed Experimental Protocols
1. LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and selective technique ideal for the direct analysis of this compound and its alcohol derivative in complex matrices.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase to prepare calibration standards and quality control samples.
-
For reaction monitoring, dilute an aliquot of the reaction mixture directly into the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ → Product ion.
-
1,3-Bis(4-bromophenyl)propan-1-ol: Precursor ion [M+H-H₂O]⁺ → Product ion.
-
-
2. GC-MS Analysis
GC-MS offers excellent chromatographic resolution but requires derivatization for non-volatile analytes like the alcohol product.
-
Sample Preparation and Derivatization:
-
Prepare stock solutions of the analytes in an aprotic solvent like dichloromethane.
-
For the alcohol product, derivatization is necessary to increase volatility. A common method is silylation.[4]
-
To a dried aliquot of the sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]
-
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure elution of the derivatized analytes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. HPLC-UV Analysis
HPLC-UV is a robust and widely accessible technique, suitable for the analysis of aromatic compounds that possess a UV chromophore.
-
Sample Preparation:
-
Prepare stock solutions and calibration standards in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging the HPLC system.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength that provides good absorbance for both the ketone and the alcohol (e.g., 254 nm).
-
Alternative Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information about the starting material and the reaction product. The reduction of the ketone to an alcohol would result in the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (expected around 200 ppm) and the appearance of a carbinol proton signal in the ¹H NMR spectrum (around 4-5 ppm) and a corresponding carbon signal in the ¹³C NMR spectrum (around 60-80 ppm).
-
Quantitative NMR (qNMR): By integrating the signals of the analyte and an internal standard of known concentration, the absolute quantity of the analyte can be determined.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result, with decision points based on the analytical goals.
Figure 2. Decision workflow for selecting an appropriate analytical technique.
Conclusion
The choice of analytical technique for monitoring the reaction of this compound and quantifying its products is a critical decision that impacts the quality and reliability of research data.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices without the need for derivatization.
-
GC-MS provides excellent separation efficiency and is a powerful tool, particularly when coupled with derivatization for the analysis of the alcohol product. Its requirement for derivatization, however, adds a step to the sample preparation process.
-
HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine analysis where high sensitivity is not the primary concern. Its simplicity and high throughput make it an attractive option for reaction monitoring and quality control.
-
NMR Spectroscopy is indispensable for definitive structural confirmation and can be employed for accurate quantitative analysis, complementing the data obtained from chromatographic techniques.
By carefully considering the specific requirements of the analysis, researchers can select the most appropriate method or combination of methods to achieve their scientific goals.
References
- 1. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Brominated Versus Non-Brominated Propanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of bromopropanone (an α-haloketone) and propanone (acetone). The enhanced reactivity of α-haloketones makes them valuable intermediates in organic synthesis, including the development of pharmaceutical compounds. This document summarizes key differences in their reactivity, supported by experimental data and detailed protocols for further investigation.
Executive Summary
Bromination at the α-carbon of propanone significantly alters its chemical reactivity. The primary differences lie in the enhanced electrophilicity of the α-carbon in bromopropanone and the increased acidity of its remaining α-protons. These modifications lead to a greater susceptibility to nucleophilic substitution and a faster rate of enolization compared to its non-brominated counterpart.
Data Presentation
The following tables summarize the quantitative data available on the relative reactivity of propanone and bromopropanone.
| Reaction Type | Compound | Relative Rate | Conditions | Reference |
| Acetate-catalyzed Iodination | Propanone (Acetone) | 1.0 | 25°C | |
| Bromopropanone (Bromoacetone) | 75.0 | 25°C | ||
| Chloropropanone (Chloroacetone) | 45.8 | 25°C |
Table 1: Relative Rates of Acetate-Catalyzed Halogenation. This data clearly indicates that the presence of a bromine atom significantly accelerates the rate of enolization, which is the rate-determining step in this reaction.
| Reaction Type | Compound | Rate Constant (k) | Nucleophile | Solvent |
| Nucleophilic Substitution (SN2) | Propanone | Not applicable (no leaving group) | - | - |
| Bromopropanone | Data not readily available in a comparative format. However, it readily undergoes SN2 reactions. | Various (e.g., I⁻, RS⁻, N₃⁻) | Aprotic Polar (e.g., Acetone, DMF) |
Table 2: Reactivity in Nucleophilic Substitution. Propanone does not undergo nucleophilic substitution at the α-carbon. Bromopropanone, however, is a classic substrate for SN2 reactions due to the good leaving group ability of the bromide ion and the electrophilic nature of the α-carbon. While specific comparative rate constants are not compiled here, the reactivity trend for leaving groups is I > Br > Cl > F.
Reaction Mechanisms and Reactivity Comparison
The increased reactivity of bromopropanone can be attributed to two main electronic effects:
-
Inductive Effect: The electronegative bromine atom withdraws electron density from the α-carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles in SN2 reactions.[1]
-
Increased α-Proton Acidity: The electron-withdrawing nature of the bromine atom also stabilizes the conjugate base (enolate) formed upon deprotonation of the remaining α-proton. This increased acidity leads to a faster rate of enolization, which is often the rate-limiting step in reactions such as α-halogenation. The transition state for this process is considered to be "enolate-like".[2]
It is important to note that with strongly basic nucleophiles, enolate formation can become the dominant pathway for bromopropanone, potentially leading to side reactions.[3]
Experimental Protocols
Comparative Kinetics of Acid-Catalyzed Bromination (Enolization Rate)
This experiment aims to quantitatively compare the rates of enolization of propanone and bromopropanone by monitoring the consumption of bromine via spectrophotometry. The reaction rate is independent of the bromine concentration, as the rate-determining step is the formation of the enol.[4]
Materials:
-
Propanone (Acetone)
-
Bromopropanone (Bromoacetone)
-
Hydrochloric acid (1.0 M)
-
Aqueous bromine solution (0.02 M)
-
Distilled water
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Stopwatch
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 4.0 M solution of propanone in distilled water.
-
Prepare a 4.0 M solution of bromopropanone in distilled water (handle with care in a fume hood, as it is a lachrymator).
-
Prepare a 1.0 M solution of hydrochloric acid.
-
Prepare a 0.02 M aqueous solution of bromine.
-
-
Kinetic Runs:
-
Set the spectrophotometer to a wavelength of 400 nm, where bromine absorbs.[5]
-
For each kinetic run, prepare a reaction mixture in a cuvette by combining specific volumes of the ketone, HCl, and water.
-
Equilibrate the mixture to the desired temperature using the water bath.
-
Initiate the reaction by adding a known volume of the bromine solution, start the stopwatch, and immediately begin recording the absorbance at regular intervals until the color of the bromine disappears.[6]
-
Repeat the procedure with varying concentrations of the ketone and acid to determine the rate law for each compound, using the initial rates method.[7]
-
Data Analysis:
The rate of reaction can be determined from the slope of the plot of absorbance versus time. The rate law will be in the form: Rate = k[ketone]x[H+]y. By comparing the rate constants (k) for propanone and bromopropanone, their relative reactivity can be quantified.
Comparative Nucleophilic Substitution (SN2) Reactivity
This experiment qualitatively and semi-quantitatively compares the SN2 reactivity of bromopropanone with propanone (as a negative control) using the Finkelstein reaction.
Materials:
-
Bromopropanone
-
Propanone
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Label two dry test tubes, one for each propanone derivative.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add a few drops of bromopropanone to its respective test tube and a few drops of propanone to the other.
-
Start the stopwatch immediately after the addition.
-
Observe the test tubes for the formation of a precipitate (sodium bromide). The time taken for the precipitate to appear is an indication of the reaction rate.
Expected Outcome:
A precipitate of NaBr should form relatively quickly in the test tube containing bromopropanone, indicating that an SN2 reaction has occurred. No reaction is expected in the test tube with propanone. This demonstrates the enhanced susceptibility of bromopropanone to nucleophilic attack.
Visualizations
Caption: Figure 1: Acid-Catalyzed Bromination Pathway
Caption: Figure 2: Kinetic Experiment Workflow
Conclusion
The introduction of a bromine atom at the α-position of propanone markedly increases its reactivity towards both enolization and nucleophilic substitution. This enhanced reactivity is a direct consequence of the electronic effects of the halogen substituent. For researchers in drug development and organic synthesis, bromopropanone serves as a more versatile building block than propanone for introducing new functional groups and constructing more complex molecular architectures. The experimental protocols provided herein offer a framework for the quantitative assessment of these reactivity differences in a laboratory setting.
References
Unambiguous Structure Determination: X-ray Crystallography versus Spectroscopic Methods for 1,3-Bis(4-bromophenyl)propanone
A definitive confirmation of the three-dimensional atomic arrangement of 1,3-Bis(4-bromophenyl)propanone is best achieved through single-crystal X-ray crystallography. While a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides valuable insights into the molecular structure, X-ray crystallography offers unparalleled, direct evidence of the solid-state conformation and intermolecular interactions. This guide compares the utility of X-ray crystallography with these alternative methods, providing a framework for researchers in organic synthesis and drug development to select the most appropriate analytical techniques for structural elucidation.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method depends on the specific information required. While spectroscopic methods are essential for routine characterization and confirmation of functional groups, X-ray crystallography provides the ultimate proof of structure for crystalline solids.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Provides an unambiguous and complete molecular structure. | Requires a suitable single crystal, which can be challenging to obtain. The determined structure is for the solid state and may differ in solution. |
| NMR Spectroscopy (¹H and ¹³C) | Information about the chemical environment of hydrogen and carbon atoms, connectivity through spin-spin coupling, and the number of unique atoms. | Non-destructive, provides detailed information about the molecular skeleton and stereochemistry in solution. | Does not provide direct information on bond lengths or angles. Complex spectra can be difficult to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies.[3] | Fast, simple, and requires a small amount of sample.[3] | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern.[3] | Highly sensitive, requires a very small amount of sample, and can be coupled with chromatographic techniques for mixture analysis. | Does not provide information about the 3D structure or stereochemistry. Isomers can be difficult to distinguish. |
Experimental Protocols
A comprehensive approach to structure elucidation often involves a combination of these techniques. Below are generalized experimental protocols.
Single-Crystal X-ray Diffraction
-
Crystallization: Suitable single crystals of this compound are grown, often by slow evaporation of a solvent, such as methanol.[2]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to obtain the final crystal structure.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns are analyzed to deduce the connectivity of atoms.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized using an appropriate technique (e.g., electron ionization).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical basis for its use in definitive structure confirmation.
References
Elemental Analysis for Purity Confirmation of 1,3-Bis(4-bromophenyl)propanone: A Comparative Guide
This guide provides a comprehensive overview of utilizing elemental analysis to ascertain the purity of 1,3-Bis(4-bromophenyl)propanone. It is intended for researchers, scientists, and drug development professionals who require precise quality control of this compound. The guide details the experimental protocol, compares the elemental composition with potential impurities and alternatives, and presents the data in a clear, comparative format.
Theoretical Elemental Composition
The purity of a synthesized compound can be initially assessed by comparing its experimentally determined elemental composition with the theoretical values derived from its molecular formula. For this compound, the molecular formula is C₁₅H₁₂Br₂O.
The theoretical elemental composition is as follows:
-
Molecular Weight: 368.06 g/mol
-
Carbon (C): 48.95%
-
Hydrogen (H): 3.29%
-
Bromine (Br): 43.42%
-
Oxygen (O): 4.35%
Any deviation from these values in an experimental setting can indicate the presence of impurities.
Comparison with Potential Impurities and Structural Analogues
To effectively use elemental analysis for purity confirmation, it is crucial to compare the results not only to the theoretical values of the pure compound but also to those of potential contaminants. These may include unreacted starting materials, byproducts of the synthesis, or structurally similar compounds.
Common Synthesis Route: A plausible synthesis for this compound involves the Friedel-Crafts acylation of bromobenzene with 3-(4-bromophenyl)propionyl chloride. Potential impurities could, therefore, include residual starting materials or incompletely brominated products.
Herein, we compare the elemental composition of pure this compound with a potential byproduct of incomplete bromination, 1-(4-bromophenyl)-3-phenylpropanone , and a non-brominated structural analogue, 1,3-diphenylpropanone .
| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Bromine | % Oxygen |
| This compound | C₁₅H₁₂Br₂O | 48.95 | 3.29 | 43.42 | 4.35 |
| 1-(4-bromophenyl)-3-phenylpropanone | C₁₅H₁₃BrO | 62.30 | 4.53 | 27.63 | 5.53 |
| 1,3-Diphenylpropanone | C₁₅H₁₄O | 85.68 | 6.71 | 0.00 | 7.61 |
As the table demonstrates, the presence of these alternative compounds as impurities would lead to significant and detectable deviations in the elemental percentages, particularly for carbon and bromine.
Experimental Protocol for Elemental Analysis
The following is a detailed methodology for conducting elemental analysis for the purity confirmation of this compound.
Instrumentation: A modern elemental analyzer capable of CHN (Carbon, Hydrogen, Nitrogen) analysis via combustion is required. Oxygen and Bromine content can be determined using specific modules or alternative methods. For instance, bromine content can be accurately determined by X-ray fluorescence (XRF) or ion chromatography after combustion.
Sample Preparation:
-
Ensure the sample of this compound is homogenous. If necessary, grind the crystalline solid into a fine powder.
-
Dry the sample thoroughly under a vacuum or in a desiccator to remove any residual solvents or moisture, which could alter the hydrogen and oxygen readings.
-
Accurately weigh approximately 1-2 mg of the dried sample into a tin or silver capsule using a microbalance.
-
Seal the capsule, ensuring no sample is lost.
Analysis Procedure (Combustion Method):
-
The sealed capsule containing the sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C).
-
The sample is combusted in a stream of pure oxygen, leading to the conversion of carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (which are subsequently reduced to N₂).
-
The resulting gases are passed through a series of traps and columns to separate them.
-
The separated gases are then detected using a thermal conductivity detector (TCD).
Bromine and Oxygen Analysis:
-
Oxygen: The oxygen content is typically determined by pyrolysis in the absence of oxygen, where the oxygen in the sample is converted to carbon monoxide (CO) and measured.
-
Bromine: After combustion, the bromine is converted to hydrogen bromide (HBr), which can be captured in an aqueous solution and quantified by ion chromatography or titration. Alternatively, non-destructive X-ray fluorescence (XRF) can be used to determine the bromine content.
Data Analysis:
-
The instrument's software calculates the mass of each element from the detector signals.
-
The percentage composition of each element in the sample is determined by dividing the mass of the element by the total mass of the sample and multiplying by 100.
-
The experimental percentages are then compared to the theoretical values for pure this compound. A close correlation (typically within ±0.4%) is indicative of high purity.
Visualized Workflows and Logical Relationships
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical interpretation of the results.
Caption: Experimental workflow for elemental analysis.
Caption: Logical relationship for purity assessment.
Safety Operating Guide
Safe Disposal of 1,3-Bis(4-bromophenyl)propanone: A Procedural Guide
The proper disposal of 1,3-Bis(4-bromophenyl)propanone, a brominated organic compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general safety principles for hazardous materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations.[1] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Hazard Profile Summary
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2][3] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your EHS office.[4]
2. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into a designated, sealable, and compatible waste container using a spatula or scoop.[5] Avoid generating dust.[6]
-
Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (PPE), absorbent pads, or weighing papers, should be collected in a separate, sealed bag or container labeled as hazardous waste.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[5] The triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
4. Waste Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[7]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7] Include the name and contact information of the generating researcher or lab.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[7]
5. Final Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for pickup by a licensed hazardous waste disposal company through your EHS office.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. aobchem.com [aobchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
Essential Safety and Logistics for Handling 1,3-Bis(4-bromophenyl)propanone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 1,3-Bis(4-bromophenyl)propanone, including operational and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) and fire/flame resistant and impervious clothing or a lab coat[1][2]. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced[1]. Use in a well-ventilated area or under a chemical fume hood. |
| Footwear | Closed-toe shoes. |
Experimental Protocols: Safe Handling and Operation
Adherence to standardized procedures is critical to minimize risk during experimentation.
Handling in a Laboratory Setting:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control[3].
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, or vapors.
-
Preventing Dust Formation: Minimize the generation and accumulation of dust[1][2].
-
Hygiene Practices: Wash hands thoroughly after handling the compound[2]. Do not eat, drink, or smoke in the laboratory area[2].
-
Ignition Sources: Keep the chemical away from sources of ignition and use non-sparking tools[1][2].
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place[1][2].
-
Keep refrigerated for long-term storage[3].
Emergency Procedures
In the event of an accidental exposure or spill, follow these first-aid and cleanup measures.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen[3].
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2].
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell[2].
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment as outlined above. Evacuate personnel to a safe area[1].
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it is very toxic to aquatic life[1][2].
-
Containment and Cleanup: Sweep up or absorb the spill with inert material and place it into a suitable, closed container for disposal[2].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Waste Disposal:
-
Dispose of the contents and container to an approved waste disposal plant[2].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
